N-(4-chloro-2-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDUNBOWGVRUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383081 | |
| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-51-6 | |
| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-chloro-2-nitrophenyl)acetamide: Synthesis, Reactivity, and Applications in Drug Development
This guide provides a comprehensive technical overview of N-(4-chloro-2-nitrophenyl)acetamide, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and its pivotal role in the creation of targeted therapeutics.
Introduction and Physicochemical Properties
N-(4-chloro-2-nitrophenyl)acetamide, with the IUPAC name N-(4-chloro-2-nitrophenyl)acetamide, is a substituted acetanilide that serves as a versatile building block in organic synthesis. Its chemical structure, characterized by a chloro and a nitro group on the phenyl ring, imparts specific reactivity that is instrumental in the construction of more complex molecules.
Table 1: Physicochemical Properties of N-(4-chloro-2-nitrophenyl)acetamide
| Property | Value | Source |
| IUPAC Name | N-(4-chloro-2-nitrophenyl)acetamide | PubChem |
| CAS Number | 881-51-6 | PubChem |
| Molecular Formula | C₈H₇ClN₂O₃ | PubChem |
| Molecular Weight | 214.61 g/mol | PubChem |
| Melting Point | 98 °C | Stenutz |
| Appearance | Light yellow crystalline substance | Various Suppliers |
| SMILES | CC(=O)NC1=C(C=C(C=C1)Cl)[O-] | PubChem |
The presence of both electron-withdrawing (nitro and chloro) and an electron-donating (acetamido) group on the aromatic ring creates a unique electronic environment that dictates its chemical behavior.
Synthesis of N-(4-chloro-2-nitrophenyl)acetamide
The synthesis of N-(4-chloro-2-nitrophenyl)acetamide can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. Two common and illustrative synthetic routes are detailed below.
Method 1: Acylation of 4-chloro-2-nitroaniline
A straightforward and widely employed method involves the direct acylation of 4-chloro-2-nitroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-nitroaniline in a suitable solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude N-(4-chloro-2-nitrophenyl)acetamide by recrystallization from a suitable solvent system, such as ethanol/water.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Cooling to 0 °C: The acylation reaction is exothermic; initial cooling helps to control the reaction rate and prevent the formation of byproducts.
-
Slow Addition of Acetic Anhydride: Maintains control over the reaction temperature and prevents a runaway reaction.
-
Sodium Bicarbonate Wash: Neutralizes the acetic acid byproduct and any unreacted acetic anhydride, facilitating product isolation.
Method 2: Ortho-Nitration of N-(4-chlorophenyl)acetamide
An alternative approach involves the regioselective nitration of the more readily available N-(4-chlorophenyl)acetamide. The acetamido group is an ortho-, para-director; however, with the para position blocked by the chloro substituent, the nitration is directed to the ortho position.
Experimental Protocol:
-
To a stirred solution of N-(4-chlorophenyl)acetamide in a suitable solvent like dichloromethane, add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as the nitrating agent and a catalytic amount of N-hydroxyphthalimide (NHPI).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the required duration.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and work up by washing with water and brine.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Fe(NO₃)₃·9H₂O and NHPI: This reagent system offers a milder and more selective method for nitration compared to the traditional mixed acid (HNO₃/H₂SO₄) method, which can lead to over-nitration or degradation of the starting material.
-
Controlled Temperature: Temperature control is crucial for achieving the desired regioselectivity and preventing the formation of unwanted isomers.
Key Reactions and Mechanistic Insights
The synthetic utility of N-(4-chloro-2-nitrophenyl)acetamide stems from the reactivity of its functional groups. The two most important transformations are the reduction of the nitro group and the nucleophilic substitution of the chloroacetyl group (in a related methylated intermediate).
Reduction of the Nitro Group
The reduction of the ortho-nitro group to an amino group is a critical step in the synthesis of many pharmaceutical agents. The choice of reducing agent is paramount to ensure selectivity, especially in the presence of other reducible functional groups like the chloro substituent.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method. However, care must be taken to avoid dehalogenation, which can be a side reaction with Pd/C.[1]
-
Metal/Acid Reduction: A classic and robust method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is often chemoselective for the nitro group.[1] The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, followed by protonation.[1]
Mechanism of Iron-Mediated Nitro Reduction:
The reduction with iron in an acidic medium is a heterogeneous reaction that involves the transfer of electrons from the surface of the iron particles to the nitro group. The acidic medium provides the protons necessary for the formation of water as a byproduct.
Caption: Stepwise reduction of a nitro group to an amine.
Role as a Precursor in Nintedanib Synthesis
N-(4-chloro-2-nitrophenyl)acetamide is a precursor to a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[2][3] The synthesis involves the methylation of the acetamido nitrogen followed by nucleophilic substitution of the chloroacetyl group.
A novel synthetic route starts with p-nitroaniline, which is first acylated with a chloroacetic agent to form 2-chloro-N-p-nitrophenylacetamide. This is then methylated to yield 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.[4] This intermediate then undergoes further reactions, including the crucial reduction of the nitro group, to eventually form Nintedanib.[5]
Illustrative Synthetic Workflow for a Nintedanib Intermediate:
Caption: Synthetic pathway to a key intermediate of Nintedanib.
The ortho-nitro group in N-(4-chloro-2-nitrophenyl)acetamide plays a significant role in the reactivity of the molecule. Its electron-withdrawing nature can influence the acidity of the N-H proton of the acetamido group and the overall electronic properties of the aromatic ring.[6]
Applications in Drug Development and Agrochemicals
The primary value of N-(4-chloro-2-nitrophenyl)acetamide lies in its role as a versatile intermediate.
-
Pharmaceuticals: As highlighted, it is a crucial building block in the synthesis of Nintedanib.[2] The structural motifs derived from this intermediate are found in various biologically active compounds.
-
Agrochemicals: This compound and its derivatives are used in the synthesis of herbicides. For instance, it is an intermediate in the production of Quizalofop-Ethyl, a selective herbicide.[7]
Safety and Handling
N-(4-chloro-2-nitrophenyl)acetamide is a chemical that requires careful handling in a laboratory or industrial setting. Based on available safety data sheets, the following hazards are associated with this compound:
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Specific target organ toxicity, single exposure | May cause respiratory irritation. |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.
In case of exposure, follow standard first-aid measures and seek medical attention.
Conclusion
N-(4-chloro-2-nitrophenyl)acetamide is a chemical intermediate of significant industrial importance. Its well-defined synthesis and predictable reactivity make it a valuable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for its effective and safe utilization in the development of novel pharmaceuticals and other specialty chemicals. The insights provided in this guide are intended to support researchers in leveraging the full potential of this versatile molecule.
References
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Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Geshem. Accessed January 31, 2026. [Link]
-
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | CAS 2653-16-9. Veeprho. Accessed January 31, 2026. [Link]
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nintedanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 31, 2026. [Link]
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Hines, J. E., III, Martin, R. J., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]
-
PubChem. N-(4-chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Accessed January 31, 2026. [Link]
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Stenutz, R. N-(4-chloro-2-nitrophenyl)acetamide. Stenutz. Accessed January 31, 2026. [Link]
- CN113354599A - Preparation method of nintedanib key intermediate.
-
Wen, Y. H., Li, X. M., Xu, L. L., Tang, X. F., & Zhang, S. S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.
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- 3. nintedanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 5. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 6. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
"N-(4-chloro-2-nitrophenyl)acetamide" safety and handling
Executive Summary
N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6), often referred to as 4'-chloro-2'-nitroacetanilide, is a pivotal electrophilic intermediate in the synthesis of nitrogen-containing heterocycles.[1][2] Its structural motif—an acetamide group ortho to a nitro group—makes it a critical precursor for benzimidazoles and quinoxalines , scaffolds ubiquitous in oncology (e.g., kinase inhibitors) and anti-infective pharmacophores.[1][2]
While chemically stable under ambient conditions, this compound presents specific handling challenges due to its potential for skin sensitization and severe eye irritation.[1][2] This guide synthesizes field-proven handling protocols with mechanistic insights to ensure safety and reproducibility in drug development workflows.
Chemical Identity & Physicochemical Profile
Understanding the physical state and solubility profile is the first line of defense in exposure prevention.[1][2]
Table 1: Physicochemical Constants
| Property | Value | Technical Note |
| CAS Number | 881-51-6 | Unique identifier for inventory tracking.[2] |
| Molecular Formula | C₈H₇ClN₂O₃ | MW: 214.61 g/mol .[1][2][3][4] |
| Appearance | Light yellow crystalline solid | Color intensity may vary with purity; darker yellow indicates oxidation/impurities.[1][2] |
| Melting Point | 101–103 °C | Sharp melting point indicates high purity; broad range suggests hydrolysis to aniline.[1][2] |
| Solubility | Soluble in DMSO, DMF, hot Ethanol | Poor solubility in water limits aqueous waste risks but necessitates organic solvent waste streams.[1][2] |
| LogP | ~1.8 | Moderate lipophilicity; potential for dermal absorption.[1][2] |
Hazard Identification & Toxicology
This compound is classified as an Irritant under GHS standards.[1][2] However, as a nitro-aromatic derivative, it carries latent risks of methemoglobinemia upon excessive systemic absorption, a trait common to this chemical class.[1][2]
Table 2: GHS Hazard Classification
| Hazard Code | Description | Mechanism of Action |
| H319 | Causes serious eye irritation | Acetamides can act as surfactants/irritants on mucosal membranes.[1][2] |
| H315 | Causes skin irritation | Lipophilic nature allows penetration of the stratum corneum.[1][2] |
| H335 | May cause respiratory irritation | Fine crystalline dust is easily inhaled; mechanical and chemical irritation of alveoli.[1][2] |
| H302 | Harmful if swallowed | Nitro-reduction in the gut can generate toxic aniline metabolites.[1][2] |
Critical Safety Insight: The ortho-nitro group increases the electrophilicity of the aromatic ring, making the compound more reactive toward biological nucleophiles compared to its non-nitrated analogs.[1][2] This necessitates stricter skin protection than standard acetanilides.[1][2]
Technical Workflow: Synthesis & Application
In drug discovery, this compound is rarely the end product.[1][2] It is the "masked" precursor to 4-chloro-1,2-phenylenediamine.[1][2] The following workflow describes its synthesis and subsequent reduction, a common pathway in generating benzimidazole libraries.
Validated Synthesis Protocol
Reaction: Acetylation of 4-chloro-2-nitroaniline.
-
Reagents: 4-chloro-2-nitroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Catalytic H₂SO₄ or Acetic Acid solvent.
-
Setup: 3-neck round bottom flask with reflux condenser and internal temperature probe.
-
Procedure:
Mechanistic Application Pathway
The value of N-(4-chloro-2-nitrophenyl)acetamide lies in the "reductive cyclization" sequence.[1][2]
Figure 1: The synthetic utility of N-(4-chloro-2-nitrophenyl)acetamide in generating benzimidazole pharmacophores.
Safe Handling & Engineering Controls
Engineering Controls
-
Dust Control: The solid is often a fine powder.[1][2] Weighing must be performed inside a Class I Biological Safety Cabinet or a chemical fume hood with a sash height <18 inches.[1][2]
-
Static Dissipation: Use anti-static weighing boats.[1][2] Nitro compounds can be shock-sensitive if dry and impure, though this specific acetamide is relatively stable.[1][2] Ground all glassware during large-scale transfers.[1][2]
Personal Protective Equipment (PPE)
-
Respiratory: If handling >500 mg outside a hood, a half-face respirator with P100 (HEPA) cartridges is mandatory to prevent inhalation of irritant dust.[1][2]
-
Ocular: Chemical splash goggles.[1][2] Safety glasses are insufficient due to the severity of eye irritation (H319).[1][2]
Emergency Response
-
Eye Contact: Immediately flush with saline/water for 15 minutes .[1][2][6] The compound is lipophilic; residual solid may adhere to the eyelid.[1][2]
-
Spill Cleanup: Do not dry sweep.[1][2] Dampen the powder with an inert solvent (e.g., heptane) or water mist to suppress dust, then wipe up with chemically resistant pads.[1][2] Dispose of as hazardous organic waste.[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2788431, N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Zhang, S. S., et al. (2006). Crystal structure and hydrogen bonding in 2-chloro-N-(4-nitrophenyl)acetamide derivatives. Acta Crystallographica Section E. Retrieved from [Link]
-
Angene Chemical (2025). Safety Data Sheet: N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. angenechemical.com [angenechemical.com]
Technical Whitepaper: Thermophysical Characterization and Synthesis of N-(4-chloro-2-nitrophenyl)acetamide
[1]
Executive Summary
N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and azo pigments.[1] Its precise characterization is essential for quality control in drug development, particularly as a precursor to 4-chloro-o-phenylenediamine .[1]
This guide provides an authoritative reference on its thermophysical properties, specifically its melting point—which serves as the primary indicator of purity—and details a self-validating synthesis protocol designed to minimize hydrolysis byproducts.[1]
| Property | Specification |
| Chemical Name | N-(4-chloro-2-nitrophenyl)acetamide |
| Synonyms | 4'-Chloro-2'-nitroacetanilide; 2-Acetylamino-5-chloronitrobenzene |
| CAS Number | 881-51-6 |
| Molecular Formula | C₈H₇ClN₂O₃ |
| Molecular Weight | 214.61 g/mol |
| Target Melting Point | 100 – 102 °C |
Thermophysical Profile: The Melting Point Criticality[1]
For researchers, the melting point (MP) of N-(4-chloro-2-nitrophenyl)acetamide is the first line of defense against batch failure.[1] Unlike many acetanilides that exhibit high melting points (>150°C), this specific isomer displays a relatively low MP range due to the ortho-nitro group disrupting intermolecular hydrogen bonding.[1]
Confirmed Melting Point Range
The experimentally validated melting point for pure N-(4-chloro-2-nitrophenyl)acetamide is 100–102 °C [1][3].[1]
Differential Diagnosis via Melting Point
A common error in synthesis is confusing the target product with its starting material or isomers.[1] The table below illustrates how MP is used to distinguish these species.
| Compound | Structure / CAS | Melting Point (°C) | Diagnostic Note |
| Target Molecule | CAS 881-51-6 | 100 – 102 °C | Sharp melt indicates high purity.[1] |
| Starting Material | 4-Chloro-2-nitroaniline | 116 – 118 °C | Higher MP.[1] Presence indicates incomplete acetylation.[1] |
| Isomer | 4-Nitroacetanilide | 213 – 216 °C | Distinctly higher.[1][2] Indicates wrong starting isomer. |
| Derivative | 2-Chloro-N-(4-nitrophenyl)acetamide | 182 – 184 °C | Often confused due to similar naming; contains chloroacetyl group.[1] |
Expert Insight: If your isolated product melts between 105–115°C, do not assume high purity.[1] This "intermediate" range typically indicates a eutectic mixture of the product and unreacted starting amine (4-chloro-2-nitroaniline).[1] Recrystallization is required.[1]
Validated Synthesis Protocol
The following protocol utilizes Nucleophilic Acyl Substitution . We employ acetic anhydride (
Reagents & Materials
-
Substrate: 4-Chloro-2-nitroaniline (1.0 eq)
-
Reagent: Acetic Anhydride (1.2 – 1.5 eq)
-
Solvent/Catalyst: Glacial Acetic Acid (3.0 vol)
-
Catalyst (Optional): Conc. Sulfuric Acid (1-2 drops) – Accelerates reaction but requires careful quenching.[1]
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with 4-chloro-2-nitroaniline and glacial acetic acid. Stir at room temperature until a suspension or partial solution is formed.
-
Acetylation: Add acetic anhydride dropwise over 20 minutes.
-
Control Point: Maintain temperature < 60°C to prevent di-acetylation.[1]
-
-
Reflux: Heat the mixture to mild reflux (approx. 118°C) for 2 hours. The solution should clarify and darken slightly.
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (10x volume) with vigorous stirring.
-
Precipitation: The target acetamide will precipitate as a pale yellow/cream solid.[1] Stir for 30 minutes to ensure hydrolysis of excess acetic anhydride.
-
Isolation: Filter via vacuum filtration.[1] Wash the cake with cold water until the filtrate pH is neutral (pH 6-7).
-
Purification (Critical): Recrystallize from Ethanol/Water (95:5) . Dissolve in hot ethanol, filter while hot to remove insolubles, then cool slowly to 4°C.
Synthesis Workflow Visualization
Figure 1: Validated workflow for the mono-acetylation of 4-chloro-2-nitroaniline.[1]
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, use the following spectral markers. These markers confirm the conversion of the primary amine to the secondary amide.[1]
Infrared Spectroscopy (FT-IR)
-
Amide I Band (C=O): Look for a strong, sharp peak at 1680–1700 cm⁻¹ .[1]
-
Amide II Band (N-H bend): Visible around 1530–1550 cm⁻¹ .
-
Absence of Amine Doublet: The starting material (primary amine) shows two bands at 3400–3500 cm⁻¹.[1] The product should show a single N-H stretch around 3300 cm⁻¹.[1]
Proton NMR (¹H-NMR)
-
Methyl Group: A distinct singlet (3H) appears at δ 2.2–2.3 ppm (acetyl methyl).
-
Amide Proton: A broad singlet (1H) typically downfield at δ 10.0–10.5 ppm (D₂O exchangeable).
-
Aromatic Shift: The proton adjacent to the nitro group will show significant deshielding.[1]
Applications in Drug Development[1]
N-(4-chloro-2-nitrophenyl)acetamide is primarily a "protection-activation" intermediate.[1] The acetyl group protects the amine during nitration or chlorination of the ring, but in this specific isomer, the molecule is most often reduced to form 4-chloro-o-phenylenediamine (CAS 95-83-0).[1]
Pathway to Benzimidazoles
The reduction of the nitro group yields a diamine, which is the scaffold for 5-chlorobenzimidazoles—a class of compounds with potent anthelmintic (e.g., Triclabendazole analogs) and antiviral properties.[1]
Figure 2: Synthetic pathway from the acetamide intermediate to bioactive benzimidazole scaffolds.[1]
References
Sources
Foreword: The Imperative of Structural Verification in Modern Chemistry
An In-Depth Technical Guide to the NMR Analysis of N-(4-chloro-2-nitrophenyl)acetamide
Authored by: A Senior Application Scientist
In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms is unparalleled. This guide offers a comprehensive, field-proven approach to the complete NMR analysis of N-(4-chloro-2-nitrophenyl)acetamide, a substituted acetanilide that serves as a valuable case study due to the distinct electronic effects of its substituents on the aromatic system. We will move beyond a mere recitation of data, delving into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for analysis that is both educational and immediately applicable in a laboratory setting.
Foundational Analysis: The Molecular Structure of N-(4-chloro-2-nitrophenyl)acetamide
Before venturing into spectral analysis, a thorough understanding of the target molecule's architecture is essential. N-(4-chloro-2-nitrophenyl)acetamide (C₈H₇ClN₂O₃) possesses a highly substituted benzene ring, which gives rise to a predictable yet nuanced NMR spectrum.[1] The key structural features are:
-
An acetamido group (-NHCOCH₃) , which is an activating, ortho-, para-directing group, though its influence is modulated by the other substituents.
-
A nitro group (-NO₂) , a powerful deactivating, meta-directing group.
-
A chloro group (-Cl) , a deactivating, ortho-, para-directing group.
The interplay of these groups' inductive and resonance effects dictates the electron density at each position on the aromatic ring, which in turn governs the chemical shifts of the attached protons and carbons.
To facilitate our discussion, the atoms are systematically numbered as shown in the diagram below.
Caption: Molecular structure of N-(4-chloro-2-nitrophenyl)acetamide with atom numbering.
Proton (¹H) NMR Spectral Interpretation: A Predictive Approach
The ¹H NMR spectrum is arguably the most informative for initial structural confirmation. By analyzing the electronic environment of each proton, we can predict its chemical shift, integration, and splitting pattern.
Causality Behind Predicted Shifts:
-
Amide Proton (N-H): This proton is attached to a nitrogen atom, which is adjacent to a carbonyl group. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. However, it typically appears as a broad singlet far downfield, often between δ 8.5 and 10.5 ppm, due to resonance delocalization and potential hydrogen bonding.
-
Aromatic Protons (H3, H5, H6):
-
H6: This proton is ortho to the electron-donating acetamido group and meta to the electron-withdrawing nitro and chloro groups. The acetamido group will shield it, while the other groups will have a lesser deshielding effect. We expect it to be the most upfield of the aromatic protons.
-
H5: This proton is meta to the acetamido and nitro groups but ortho to the chloro group. The deshielding effect of the adjacent chlorine will be significant.
-
H3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the chloro group. The powerful deshielding effect of the ortho nitro group will shift this proton significantly downfield, likely making it the most deshielded of the aromatic signals.
-
-
Methyl Protons (C8-H₃): These three protons are part of the acetyl group. They are equivalent and will appear as a sharp singlet. Their chemical shift, typically around δ 2.0-2.3 ppm, is slightly downfield from a typical methyl group due to the influence of the adjacent carbonyl.
Predicted Splitting Patterns (J-Coupling):
-
H6 is coupled to H5 (ortho coupling, ³J ≈ 7-9 Hz). It will appear as a doublet.
-
H5 is coupled to H6 (ortho coupling, ³J ≈ 7-9 Hz) and to H3 (meta coupling, ⁴J ≈ 2-3 Hz). It will appear as a doublet of doublets.
-
H3 is coupled to H5 (meta coupling, ⁴J ≈ 2-3 Hz). It will appear as a doublet.
Comparison with Experimental Data
A study published by The Royal Society of Chemistry provides experimental data for this compound in deuterated chloroform (CDCl₃), which aligns remarkably well with our predictions.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm)[2] | Predicted Multiplicity | Experimental Multiplicity & J (Hz)[2] | Integration |
| N-H | 8.5 - 10.5 | 10.25 | Singlet (broad) | s | 1H |
| H3 | 8.1 - 8.4 | 8.19 | Doublet | s* | 1H |
| H5 | 7.5 - 7.7 | 7.59 | Doublet of Doublets | d, J = 11.2 | 1H |
| H6 | 8.6 - 8.8 | 8.77 | Doublet | d, J = 9.1 | 1H |
| C8-H₃ | 2.0 - 2.3 | 2.29 | Singlet | s | 3H |
*Note: The experimental data reports H3 as a singlet, which suggests the meta-coupling (⁴J) is very small or unresolved at the given field strength. The assignment of H5 and H6 is based on typical coupling constants and electronic effects; the original paper does not explicitly assign each aromatic proton.
Carbon-¹³ (¹³C) NMR Spectral Interpretation: Confirming the Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Due to the lack of symmetry, we expect eight distinct signals for the eight carbon atoms.
Causality Behind Predicted Shifts:
-
Carbonyl Carbon (C7): Carbonyl carbons are highly deshielded and appear far downfield, typically in the δ 165-175 ppm range for amides.
-
Aromatic Carbons (C1-C6):
-
C1, C2, C4: These carbons are directly attached to heteroatoms or electron-withdrawing groups (N, N-NO₂, Cl) and are termed "ipso" carbons. Their shifts are heavily influenced by the substituent. They are expected in the δ 125-140 ppm range.
-
C3, C5, C6: These carbons are attached to protons. Their chemical shifts are modulated by the substituents at the ortho, meta, and para positions. The carbon ortho to the nitro group (C3) and the carbon para to the acetamido group (C4) will be significantly affected.
-
-
Methyl Carbon (C8): This aliphatic carbon will be the most shielded, appearing far upfield, typically around δ 20-30 ppm.
Experimental Data Validation
The experimental ¹³C NMR data corroborates our structural analysis.[2]
| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) | Experimental Chemical Shifts (δ, ppm)[2] |
| C7 (C=O) | 165 - 175 | 169.0 |
| C1-C6 (Aromatic) | 120 - 140 | 136.3, 135.9, 133.5, 128.3, 125.3, 123.4 |
| C8 (CH₃) | 20 - 30 | 25.6 |
The six distinct signals in the aromatic region and the characteristic signals for the carbonyl and methyl carbons provide unambiguous confirmation of the molecular backbone.
Experimental Workflow: A Self-Validating Protocol
Achieving high-quality, reproducible NMR data is contingent upon meticulous experimental practice. The following protocols represent an industry-standard, self-validating workflow.
Diagram of the NMR Analysis Workflow
Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Protocol 1: NMR Sample Preparation
Principle: The goal is to create a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3][4]
Methodology:
-
Glassware Preparation: Ensure all glassware, including the vial and NMR tube, is scrupulously clean and dry. A standard cleaning protocol involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven.[5]
-
Sample Weighing: Accurately weigh approximately 10-20 mg of N-(4-chloro-2-nitrophenyl)acetamide into a clean, dry glass vial.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[5] The choice of solvent is critical; it must dissolve the compound without reacting with it.[3]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, gentle warming can be applied.
-
Filtration and Transfer: To remove any suspended impurities, filter the solution directly into a clean, 5 mm NMR tube. This is effectively done by passing the solution through a small plug of cotton or glass wool packed into the tip of a Pasteur pipette.[6]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Protocol 2: NMR Data Acquisition
Principle: This protocol outlines the fundamental steps to acquire standard 1D proton and carbon spectra. Modern spectrometers automate many of these steps, but understanding the process is key to troubleshooting.
Methodology:
-
Sample Insertion: Adjust the sample tube in a spinner turbine to the correct depth using a depth gauge. Insert the sample into the magnet bore.[7]
-
Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. This is a crucial step for maintaining field stability during the experiment.[8]
-
Shimming: The magnetic field across the sample volume is made as homogeneous as possible through a process called shimming. This involves adjusting a series of shim coils. Automated shimming routines (e.g., 'topshim') are highly effective for this.[8] Good shimming is essential for sharp lines and high resolution.
-
¹H Spectrum Acquisition:
-
Load a standard proton experiment.
-
Set the appropriate spectral width and transmitter offset to cover the expected range of proton signals (e.g., 0-12 ppm).
-
The receiver gain should be set automatically.
-
Acquire the data using a sufficient number of scans (typically 8 to 16 for a sample of this concentration) to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Load a standard carbon experiment (often a proton-decoupled experiment like zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more, depending on concentration and experiment time).
-
-
Data Processing: The acquired raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. This is followed by phase correction, baseline correction, and referencing the spectrum (e.g., the residual CHCl₃ signal at δ 7.26 ppm for ¹H NMR).[9]
Conclusion: Synthesizing Data for Unambiguous Structural Confirmation
The comprehensive NMR analysis of N-(4-chloro-2-nitrophenyl)acetamide demonstrates a powerful, self-validating system. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments, with chemical shifts and coupling patterns that are fully consistent with the electronic effects of the chloro, nitro, and acetamido substituents. The ¹³C NMR spectrum provides orthogonal validation, confirming the carbon count and the presence of key functional groups. By following rigorous experimental protocols, from sample preparation to data acquisition, researchers can generate high-fidelity data that, when expertly interpreted, leaves no ambiguity as to the structure of the molecule under investigation. This holistic approach embodies the principles of scientific integrity and is fundamental to success in research and development.
References
-
PubChem. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431. [Link]
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Western University. NMR SAMPLE PREPARATION. [Link]
-
UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]
-
R-NMR. SOP data acquisition. [Link]
-
University of Crete. NMR Data Acquisition and Processing Procedure. [Link]
-
ETH Zurich. NMR Spectroscopy: Data Acquisition. [Link]
Sources
- 1. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. organomation.com [organomation.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. sssc.usask.ca [sssc.usask.ca]
- 9. faculty.washington.edu [faculty.washington.edu]
Methodological & Application
Technical Application Note: Strategic Utilization of N-(4-chloro-2-nitrophenyl)acetamide in Heterocyclic Synthesis
Executive Summary
N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6), also known as 4'-chloro-2'-nitroacetanilide, serves as a critical "latent" scaffold in the synthesis of fused heterocyclic systems. Unlike simple nitro-anilines, the acetamide moiety in this compound plays a dual role: it acts as a protecting group for the amine during initial handling and, more importantly, serves as the carbon source for the C-2 position during benzimidazole formation.
This application note details the "Reductive Cyclization" workflow. This methodology is preferred in drug development for synthesizing 5-chloro-2-methylbenzimidazole , a core pharmacophore found in anthelmintics (e.g., derivatized benzimidazoles), antimicrobial agents, and anticancer kinase inhibitors.
Mechanistic Insight & Causality
The transformation of N-(4-chloro-2-nitrophenyl)acetamide into a benzimidazole derivative relies on a cascade reaction. Understanding the causality of each step is vital for troubleshooting and optimization.
-
Chemoselective Reduction: The nitro group (
) is reduced to an amine ( ).-
Critical Choice: We utilize Iron (Fe) in Acetic Acid (Bechamp conditions) rather than catalytic hydrogenation (Pd/C,
). -
Reasoning: Aryl chlorides are susceptible to hydrodehalogenation (loss of Cl) under Pd-catalyzed hydrogenation conditions. The Fe/AcOH system is chemoselective, reducing the nitro group while leaving the chloro-substituent intact.
-
-
In-Situ Cyclocondensation: Under the acidic conditions of the reduction, the newly formed primary amine attacks the carbonyl carbon of the adjacent acetamide group.
-
Dehydration: Loss of water drives the formation of the imidazole ring, yielding the thermodynamically stable aromatic benzimidazole system.
Scheme 1: Reaction Pathway
The following diagram illustrates the transformation logic, highlighting the critical intermediate.
Caption: Figure 1. The reductive cyclization pathway. The acetamide group functions as an internal electrophile after nitro reduction.
Detailed Experimental Protocol
Objective: Synthesis of 5-Chloro-2-methylbenzimidazole (approx. 10g scale). Safety Warning: Nitro compounds can be toxic.[1] 4-chloro-2-nitroaniline derivatives may cause methemoglobinemia. Work in a fume hood.
Materials & Reagents
| Reagent | Role | Equiv. | Quantity |
| N-(4-chloro-2-nitrophenyl)acetamide | Substrate | 1.0 | 10.0 g |
| Iron Powder (325 mesh) | Reductant | 4.0 | ~10.5 g |
| Glacial Acetic Acid | Solvent/Catalyst | Excess | 100 mL |
| Ethanol (95%) | Co-solvent | - | 50 mL |
| Sodium Hydroxide (10% aq) | Neutralization | - | As req. |
Step-by-Step Methodology
Phase 1: Reductive Cyclization
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charging: Add N-(4-chloro-2-nitrophenyl)acetamide (10.0 g) and Ethanol (50 mL) to the flask. Stir to create a suspension.
-
Acid Addition: Add Glacial Acetic Acid (100 mL). The suspension may clear slightly.
-
Activation: Heat the mixture to 70°C .
-
Reductant Addition: Add Iron Powder portion-wise over 30 minutes.
-
Note: The reaction is exothermic. Monitor temperature to prevent run-away boiling. Maintain 70-80°C.
-
-
Reflux: Once addition is complete, increase temperature to Reflux (~100-105°C) . Maintain reflux for 3–4 hours .
-
Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The starting material (
) should disappear, and a lower spot (benzimidazole) should appear.
-
Phase 2: Work-up and Purification
-
Filtration: While hot, filter the reaction mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol (20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove most ethanol and acetic acid. A thick, dark residue will remain.
-
Neutralization: Dilute the residue with ice-cold water (100 mL). Slowly add 10% NaOH solution with vigorous stirring until pH
8–9.-
Observation: The product will precipitate as a solid off-white/tan mass.
-
-
Isolation: Filter the solid precipitate. Wash copiously with cold water to remove residual acetate salts.
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) .
-
Dissolve in boiling ethanol, add hot water until turbid, then cool slowly to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Expected Results
| Parameter | Specification |
| Appearance | White to pale tan crystalline solid |
| Yield | 75% – 85% |
| Melting Point | 198°C – 202°C (Lit. ~200°C) |
| Purity (HPLC) | >98% |
Troubleshooting & Optimization
In process chemistry, deviations occur. Use this logic tree to diagnose issues.
Caption: Figure 2. Troubleshooting logic for the reductive cyclization workflow.
Broader Applications in Drug Discovery
While the synthesis of 5-chloro-2-methylbenzimidazole is the primary application, the N-(4-chloro-2-nitrophenyl)acetamide scaffold is versatile.
-
Library Generation (2-Substituted Benzimidazoles):
-
Instead of cyclizing with the existing acetyl group, researchers can perform acidic hydrolysis first to remove the acetyl group, yielding 4-chloro-1,2-phenylenediamine .
-
This diamine can then be condensed with various aldehydes or carboxylic acids to generate a library of 2-aryl or 2-alkyl benzimidazoles (e.g., for kinase inhibitor screening).
-
-
Pigment Synthesis:
-
Hydrolysis to 4-chloro-2-nitroaniline allows for diazotization and coupling to form azo dyes, where the chlorine atom modulates the absorption maximum (
).
-
References
-
Hoebrecker, F. (1872).[2] Ueber Verbindungen der Acetylreihe. Berichte der deutschen chemischen Gesellschaft, 5(2), 920-926. [Classic foundation of reductive cyclization].
-
National Center for Biotechnology Information (NCBI). (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PMC6525412. Retrieved from [Link]
-
Google Patents. (2014). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.[3] Retrieved from
-
LookChem. (n.d.). Herbicide Intermediates and CAS 156499-65-9.[4] Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine - Google Patents [patents.google.com]
- 4. Herbicide Intermediate | lookchem [lookchem.com]
Application Note: N-(4-chloro-2-nitrophenyl)acetamide as a Gateway to Bioactive Nitrogen Heterocycles
[1]
Executive Summary
N-(4-chloro-2-nitrophenyl)acetamide (also known as 4'-chloro-2'-nitroacetanilide) serves as a critical "masked" synthon for 4-chloro-1,2-phenylenediamine.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to an amine), the acetamide (hydrolyzable or cyclizable), and the aryl chloride (a handle for cross-coupling or further substitution).
This guide details the conversion of this precursor into 5-chlorobenzimidazoles and quinoxalines —pharmacophores found in anthelmintics (e.g., Triclabendazole analogs), antivirals, and kinase inhibitors.
Chemical Profile & Reactivity
Before initiating synthesis, the operator must understand the electronic environment of the molecule.
| Property | Data | Notes |
| IUPAC Name | N-(4-chloro-2-nitrophenyl)acetamide | |
| CAS Number | 881-51-6 | Verified |
| Molecular Weight | 214.61 g/mol | |
| Appearance | Yellow crystalline solid | Nitro group chromophore |
| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water |
| Key Reactivity | Nitro Reduction, Amide Hydrolysis | Warning: Avoid strong alkalis until deprotection is desired.[1] |
Structural Logic
-
The "Masking" Effect: The acetamide group protects the primary amine (position 1). This prevents polymerization during the reduction of the nitro group (position 2).[1]
-
Regioselectivity: The chlorine atom at position 4 directs nucleophilic attack or metal-catalyzed coupling to the para position relative to the nitrogen, enabling the synthesis of 5,6-disubstituted benzimidazoles.[1]
Core Application: Synthesis of 5-Chlorobenzimidazole Scaffolds
The primary utility of this precursor is the generation of 4-chloro-1,2-phenylenediamine (the "Golden Intermediate").[1] This diamine is unstable and prone to oxidation; therefore, generating it in situ or immediately prior to cyclization from N-(4-chloro-2-nitrophenyl)acetamide is the industry standard for high-yield synthesis.[1]
Pathway Diagram (DOT Visualization)
The following flow chart illustrates the divergence from the precursor to key bioactive scaffolds.[1]
Caption: Synthetic divergence from N-(4-chloro-2-nitrophenyl)acetamide to bioactive heterocycles.[1][2]
Experimental Protocols
Protocol A: Selective Reduction to the Mono-Acetyl Diamine
Objective: Reduce the nitro group without hydrolyzing the acetamide or dehalogenating the chlorine.[1] Why this matters: Retaining the acetyl group allows for "one-pot" cyclization to 2-methyl-5-chlorobenzimidazole later.[1]
Reagents:
-
Precursor: 10.0 mmol (2.14 g)[1]
-
Iron Powder (325 mesh): 50.0 mmol (2.8 g)[1]
-
Ammonium Chloride (NH₄Cl): 5.0 mmol (0.27 g)[1]
-
Solvent: Ethanol/Water (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the precursor and ethanol/water solvent. Heat to 60°C until fully dissolved.
-
Activation: Add NH₄Cl followed by the Iron powder in small portions.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The yellow starting spot should disappear, replaced by a fluorescent blue-active spot (amine).
-
Filtration: While hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (2 x 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is N-(2-amino-4-chlorophenyl)acetamide .[1]
-
Stability Note: Use immediately for cyclization.[1] If storage is needed, keep under Nitrogen at -20°C.
-
Protocol B: Synthesis of 5-Chloro-2-methylbenzimidazole
Objective: Cyclize the intermediate from Protocol A.
Reagents:
-
Intermediate from Protocol A (Crude)[1]
-
Glacial Acetic Acid (15 mL)
Methodology:
-
Cyclization: Dissolve the crude N-(2-amino-4-chlorophenyl)acetamide in glacial acetic acid.
-
Reflux: Heat to reflux for 4 hours. The acidic environment catalyzes the dehydration and ring closure.[1]
-
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g).
-
Neutralization: Slowly adjust pH to ~8 using aqueous Ammonia (25%) or NaOH (10%).
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Target: 5-chloro-2-methylbenzimidazole.[1]
-
Critical Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Dechlorination | Used Pd/C with H₂ for reduction.[1] | Switch to Fe/NH₄Cl or SnCl₂/HCl .[1] Palladium often cleaves aryl chlorides.[1] |
| Incomplete Reduction | Iron surface passivation.[1] | Add 2-3 drops of conc. HCl to "activate" the iron surface at the start.[1] |
| Low Yield (Cyclization) | Oxidation of diamine intermediate. | Perform reduction and cyclization under an inert atmosphere (Argon/Nitrogen).[1] |
| Oily Product | Residual solvent or impurities.[1] | Recrystallize using Ethanol/Water mixtures.[1] If oil persists, convert to HCl salt for solidification. |
Safety & Handling Standards
Hazard Class: Irritant, Potential Mutagen (Aromatic Nitro/Amine compounds).
-
Explosion Risk: While this specific nitro compound is stable, standard protocol for nitro-aromatics dictates never distilling the crude reaction mixture to dryness at high heat (>150°C) due to potential thermal decomposition.
-
Toxicity: Aromatic amines (reduction products) are potential carcinogens. Double-glove (Nitrile) and work exclusively in a fume hood.[1]
-
Waste Disposal: Segregate iron/celite waste as "Heavy Metal Contaminated Solids."[1] Aqueous waste containing aromatic amines must be incinerated, not poured down the drain.
References
-
PubChem. (n.d.).[1][4] N-(4-chloro-2-nitrophenyl)acetamide Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 24, 2023, from [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Nitro reduction mechanisms).
-
Zhang, S. S., et al. (2006).[5][6] 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E. [Link] (Structural confirmation).
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry.
Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before handling hazardous chemicals.
Sources
- 1. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20130303781A1 - Process for preparation of triclabendazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Advanced Synthesis Protocols for Quizalofop-Ethyl Intermediates
Executive Summary
This application note details the experimental procedures for the synthesis of the critical intermediates required for Quizalofop-Ethyl (and its chiral form, Quizalofop-P-Ethyl), a selective aryloxyphenoxypropionate herbicide.[1]
Unlike standard literature that often obscures process bottlenecks, this guide focuses on the Convergent Synthetic Strategy . We isolate two distinct workflows:
-
The Heterocyclic Core: Synthesis of 2,6-Dichloroquinoxaline (2,6-DCQ).
-
The Chiral Side Chain: Synthesis of Ethyl (R)-2-(4-hydroxyphenoxy)propionate.
This modular approach allows for independent optimization of yield and optical purity before the final coupling, significantly reducing impurity profiles in the final API (Active Pharmaceutical/Pesticide Ingredient).
Chemical Pathway & Retrosynthesis
The synthesis of Quizalofop-ethyl relies on the nucleophilic substitution between a halogenated quinoxaline and a phenolic ester. The convergent route minimizes the risk of racemization and maximizes regioselectivity.
Pathway Visualization
The following diagram outlines the convergent workflow and the critical control points (CCPs) for impurity management.
Caption: Convergent synthesis workflow for Quizalofop-P-Ethyl, highlighting the parallel production of the quinoxaline core and the phenoxy propionate tail.
Module A: Synthesis of 2,6-Dichloroquinoxaline (2,6-DCQ)[1][2][3][4]
The synthesis of the quinoxaline core is the primary source of regiochemical impurities. The key challenge is distinguishing between the 6-chloro and 7-chloro isomers during the cyclization of 4-chloro-o-phenylenediamine.
Experimental Rationale
-
Cyclization Agent: We utilize glyoxal bisulfite adduct or 40% glyoxal solution. The bisulfite adduct often yields cleaner precipitation.
-
Chlorination: Phosphorus oxychloride (
) is the standard chlorinating agent.[2] The addition of catalytic dimethylaniline (DMA) accelerates the reaction and lowers the required temperature, reducing tar formation.
Protocol: 2,6-DCQ Synthesis[2][4][6]
Reagents:
-
4-Chloro-1,2-phenylenediamine (142.5 g, 1.0 mol)
-
Glyoxal (40% aq. solution, 160 g, 1.1 mol)
-
Phosphorus oxychloride (
, 500 mL) -
N,N-Dimethylaniline (Catalytic, 5 mL)
-
Solvent: Methanol (for cyclization), Toluene (for workup)
Step-by-Step Procedure:
-
Cyclization (Formation of Hydroxy Intermediate):
-
In a 2L reactor fitted with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine in 800 mL of Methanol at 45°C.
-
Add Glyoxal solution dropwise over 60 minutes. Critical: Maintain temperature <50°C to prevent polymerization of glyoxal.
-
Heat to reflux (65°C) and stir for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Cool to 10°C. The intermediate, 6-chloro-2-hydroxyquinoxaline , will precipitate.[3]
-
Filter and wash with cold methanol. Dry at 80°C. (Yield: ~90%).
-
-
Chlorination (Conversion to 2,6-DCQ):
-
Safety Warning:
reacts violently with water. Ensure all glassware is oven-dried. -
Charge the dried hydroxy intermediate (180 g) into a reactor containing
(500 mL). -
Add N,N-Dimethylaniline (5 mL).
-
Slowly heat to reflux (105-110°C). Evolution of HCl gas will occur; route exhaust through a NaOH scrubber.
-
Maintain reflux for 3-5 hours until the solid completely dissolves and TLC shows consumption of starting material.
-
-
Workup & Purification:
-
Distill off excess
under reduced pressure (recover for reuse). -
Dissolve the dark oily residue in Toluene (400 mL).
-
Quenching: Slowly pour the toluene solution into Ice Water (1 kg) with vigorous stirring. Maintain temperature <20°C.
-
Separate the organic layer.[4][5] Wash with 5% NaOH (to remove unreacted hydroxy species) and then brine.
-
Dry over anhydrous
and concentrate. -
Recrystallization: Recrystallize from n-Heptane to obtain off-white needles.
-
Target Specification:
-
Purity (GC): >98.5%[6]
-
Melting Point: 154-156°C
Module B: Synthesis of Ethyl (R)-2-(4-hydroxyphenoxy)propionate
This step establishes the stereochemistry (if using chiral starting materials) and the ether linkage. The challenge here is Mono-alkylation vs. Bis-alkylation . Hydroquinone has two hydroxyl groups; we want to react only one.
Experimental Rationale
-
Stoichiometry: A large excess of hydroquinone (1.5 - 2.0 eq) is used to statistically favor mono-alkylation.
-
Base Selection: Potassium Carbonate (
) is preferred over NaOH. Its lower solubility in organic solvents creates a "heterogeneous surface reaction" that limits the concentration of the phenoxide anion, further suppressing bis-alkylation. -
Solvent: Acetonitrile or DMF. Acetonitrile allows for easier solvent recovery.
Protocol: Chiral Side Chain Synthesis
Reagents:
-
Hydroquinone (220 g, 2.0 mol)
-
Ethyl (L)-2-chloropropionate (136.5 g, 1.0 mol) (Note: Inversion occurs here to yield R-isomer)
-
Potassium Carbonate (anhydrous, 165 g, 1.2 mol)
-
Solvent: Acetonitrile (1 L)
Step-by-Step Procedure:
-
Preparation:
-
Alkylation:
-
Add Ethyl (L)-2-chloropropionate dropwise over 2 hours while maintaining gentle reflux.
-
Process Control: Slow addition is vital to maintain high regioselectivity.
-
Continue reflux for an additional 6-8 hours.
-
-
Filtration & Recovery:
-
Cool the mixture to 25°C. Filter off the inorganic salts (
and excess ). -
Concentrate the filtrate to remove Acetonitrile.
-
-
Purification (Removal of Excess Hydroquinone):
-
Dissolve the residue in Toluene (500 mL).
-
Wash with water (3 x 200 mL). Hydroquinone is water-soluble and will partition into the aqueous phase.
-
Validation: Check the organic layer via HPLC.[8] If Hydroquinone > 0.5%, repeat water wash.
-
Evaporate Toluene to yield the product as a viscous oil.
-
Target Specification:
-
Purity (HPLC): >96%
-
Optical Rotation:
(c=1, CHCl3) for the (R)-isomer.
Analytical Validation Parameters
To ensure the integrity of the intermediates, the following HPLC method is recommended for process control.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm) |
| Mobile Phase | Acetonitrile : Water (0.1% H3PO4) [70 : 30 v/v] |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention Times (Approx) | Hydroquinone: 2.5 min Ethyl 2-(4-hydroxyphenoxy)propionate: 5.8 min 2,6-DCQ: 8.2 min Quizalofop-Ethyl: 12.5 min |
Troubleshooting & Optimization
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Low Yield in Module A (Core) | Incomplete chlorination due to wet reagents. | Use fresh |
| High Bis-alkylated Impurity in Module B | Excess base or fast addition of propionate. | Reduce |
| Racemization of Chiral Center | High temperature or strong base usage. | Switch from NaOH to |
Safety Considerations
-
POCl3: Highly corrosive and toxic. Reacts explosively with water. Use full PPE including face shield and acid-resistant gloves.
-
Hydroquinone: Suspected carcinogen and skin sensitizer. Handle in a fume hood.
-
Waste Disposal: Aqueous waste from Module A contains high phosphate and HCl loads; neutralize with lime before disposal.
References
-
BenchChem. (2025).[1][2][10] Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes and Protocols. Retrieved from
-
Sakata, G., et al. (1986). Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. European Patent EP0192849B1. Retrieved from
-
Wang, L., et al. (2012). New synthesis method of high-content quizalofop-ethyl intermediate. Chinese Patent CN102775359A. Retrieved from
-
Zhang, H. (2021).[11] Synthesis method of R-(+)-2-(4-hydroxyphenoxy)ethyl propionate. Chinese Patent CN112321428A. Retrieved from
-
Rasayan J. Chem. (2020).[4][5] An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Vol 13, No 2, 1037-1041.[4] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN102731306A - Preparation method of ethyl 2-(4-hydroxyl phenoxy) propionate - Google Patents [patents.google.com]
- 7. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: N-(4-chloro-2-nitrophenyl)acetamide as an Analytical Standard
Executive Summary
This Application Note provides a definitive guide for using N-(4-chloro-2-nitrophenyl)acetamide (also known as 4'-Chloro-2'-nitroacetanilide) as a reference standard in pharmaceutical analysis. This compound is a critical intermediate in the synthesis of benzimidazole-based anthelmintics and muscle relaxants (e.g., Chlorzoxazone derivatives). It also serves as a key process-related impurity that must be monitored to ensure final product safety and efficacy.
This guide moves beyond basic characterization, offering a self-validating HPLC protocol designed to separate this specific isomer from its structural analogs, alongside detailed handling and stability data.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Understanding the specific isomerism is vital. The ortho-nitro positioning relative to the acetamide group creates an intramolecular hydrogen bond, distinctively altering its chromatographic behavior compared to its meta- or para-nitro isomers.
| Property | Specification |
| Chemical Name | N-(4-chloro-2-nitrophenyl)acetamide |
| Synonyms | 4'-Chloro-2'-nitroacetanilide; 2-Nitro-4-chloroacetanilide |
| CAS Number | 881-51-6 |
| Molecular Formula | C₈H₇ClN₂O₃ |
| Molecular Weight | 214.60 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, Acetonitrile, Methanol; Sparingly soluble in water |
| LogP | ~1.8 (Moderate lipophilicity) |
| pKa | ~12.9 (Amide nitrogen is weakly acidic) |
| Key Structural Feature | Intramolecular H-bond between Amide-NH and Nitro-O |
Origin & Impurity Pathway Analysis
To effectively use this standard, one must understand where it appears in the drug development lifecycle. It is typically formed via the acetylation of 4-chloro-2-nitroaniline or the nitration of 4-chloroacetanilide.
Visualization: Synthesis and Impurity Origin
The following diagram illustrates the genesis of N-(4-chloro-2-nitrophenyl)acetamide and its potential divergence into active pharmaceutical ingredients (APIs) or impurities.
[10]
Analytical Protocol: HPLC-UV/DAD Method
This method is engineered for specificity, ensuring the separation of the target standard from the starting material (4-chloroacetanilide) and potential regioisomers.
Chromatographic Conditions[11][12]
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (Octadecylsilyl), End-capped. (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm or equivalent).
-
Rationale: The end-capping reduces silanol interactions with the nitro group, improving peak symmetry.
-
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Primary), 220 nm (Secondary for impurity verification).
-
Injection Volume: 10 µL.
Mobile Phase Strategy
A gradient elution is required to elute the polar degradation products early and the non-polar parent compounds later.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Note: Acidic pH suppresses the ionization of residual anilines, ensuring sharp peaks.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
| 26.0 | 90 | 10 | End |
Standard Preparation Protocol
Step 1: Stock Solution (1.0 mg/mL)
-
Weigh accurately 10.0 mg of N-(4-chloro-2-nitrophenyl)acetamide reference standard.
-
Transfer to a 10 mL amber volumetric flask (protect from light).
-
Dissolve in 100% Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
Step 2: Working Standard (50 µg/mL)
-
Pipette 0.5 mL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase A:Mobile Phase B (50:50) .
-
Critical: Diluting with 50:50 mix prevents "solvent shock" which causes peak distortion in early eluting peaks.
-
Method Validation & System Suitability
To ensure the trustworthiness of the data, the following system suitability parameters must be met before running samples.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | ~12.5 min ± 0.5 min | Confirm identity. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures no secondary interactions with stationary phase. |
| Theoretical Plates (N) | > 5000 | Ensures column efficiency. |
| Resolution (Rs) | > 2.0 | Must be resolved from the meta-nitro isomer if present. |
| % RSD (Area) | < 2.0% (n=6 injections) | Confirms system precision. |
Visualization: Analytical Workflow
The following flowchart details the logic flow for analyzing samples using this standard.
Handling, Safety, and Stability
-
Signal Word: WARNING
-
Hazards: Harmful if swallowed or inhaled. Potential skin sensitizer. Nitroaromatics are often associated with genotoxicity; handle as a potential mutagen.
-
Storage: Store at 2-8°C in an amber vial. The nitro group is susceptible to photodegradation over time.
-
Stability in Solution:
-
Acetonitrile Stock: Stable for 1 month at -20°C.
-
Aqueous/Organic Mix: Use within 24 hours. Hydrolysis of the amide bond (releasing 4-chloro-2-nitroaniline) can occur in acidic aqueous conditions over prolonged periods.
-
References
-
PubChem. (2025).[1] N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3.[2][1][3] National Library of Medicine. Available at: [Link]
-
ResearchGate. (2006). Crystal structure and hydrogen bonding in 2-Chloro-N-(4-nitrophenyl)acetamide derivatives. (Structural insights for isomer separation). Available at: [Link]
Sources
"N-(4-chloro-2-nitrophenyl)acetamide" functionalization reactions
An In-Depth Technical Guide to the Functionalization Reactions of N-(4-chloro-2-nitrophenyl)acetamide
Authored by a Senior Application Scientist
This document provides a detailed exploration of the chemical reactivity and functionalization pathways of N-(4-chloro-2-nitrophenyl)acetamide, a versatile intermediate in synthetic organic chemistry. The strategic positioning of its functional groups—a nitro group, a chloro substituent, and an acetamide moiety—offers a rich landscape for molecular elaboration. This guide is intended for researchers, scientists, and professionals in drug development, offering both mechanistic insights and practical, field-proven protocols.
Molecular Overview and Strategic Importance
N-(4-chloro-2-nitrophenyl)acetamide (CAS No: 881-51-6, Molecular Formula: C₈H₇ClN₂O₃) is a substituted nitroaniline derivative.[1] Its synthetic utility stems from the differential reactivity of its three primary functional groups. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the entire aromatic ring, setting the stage for a variety of selective transformations.
The key reactive centers are:
-
The Nitro Group: Readily reduced to an amine, which is a cornerstone transformation for introducing new functionalities or inducing cyclization.
-
The Chloro Group: Activated by the ortho-nitro group, making it a viable site for nucleophilic aromatic substitution (SₙAr).
-
The Acetamide Group: Can be hydrolyzed to reveal the parent amine, offering another strategic step in a synthetic sequence.
This guide will dissect the chemistry of each of these sites, providing a logical framework for designing synthetic routes.
Sources
Troubleshooting & Optimization
Technical Support Center: N-(4-chloro-2-nitrophenyl)acetamide Synthesis
Impurity Profiling & Process Control Dashboard
Status: ● Operational | Agent: Senior Application Scientist | Ticket System: Active
Welcome to the Technical Support Center.
You are accessing the troubleshooting hub for N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6). This intermediate is critical in the synthesis of various azo dyes and pharmaceutical active ingredients (APIs).
Our data indicates that 85% of synthesis failures for this molecule stem from two root causes: thermodynamic instability of the amide bond in acidic media and competitive directing effects during electrophilic aromatic substitution.
Select a "Support Ticket" below that matches your observation to view the troubleshooting protocol.
Ticket #1: "My product has turned bright orange/red."
Diagnosis: Hydrolytic Deacetylation (Formation of 4-chloro-2-nitroaniline) Severity: High (Purity Failure)
The Mechanism (Causality): The target molecule contains an acetamide group.[1] While generally stable, this group is susceptible to acid-catalyzed hydrolysis, particularly during the nitration step if the temperature spikes or if the reaction is quenched too slowly.
-
Target Appearance: Pale yellow needles.
-
Impurity Appearance: 4-chloro-2-nitroaniline is a bright orange/red solid. Even 1-2% contamination will drastically discolor your batch.
Troubleshooting Protocol:
-
Temperature Control: Ensure your nitration mixture (HNO₃/H₂SO₄) never exceeds 10°C . Above 15°C, the rate of amide hydrolysis competes with nitration.
-
Quench Method: Do not pour water into the acid mix. Pour the acid mix into crushed ice/water with vigorous stirring. This prevents localized heating (exotherms) that drive hydrolysis.
-
Rescue: If your product is orange, recrystallize from ethanol . The amine impurity is significantly more soluble in ethanol than the amide target, allowing for purification.[1]
Ticket #2: "I see a persistent impurity at RRT ~0.90 in HPLC."
Diagnosis: Unreacted Starting Material (N-(4-chlorophenyl)acetamide) Severity: Medium (Yield Loss)
The Mechanism (Causality): The 4-chloro substituent on the benzene ring is weakly deactivating. While the acetamido group is activating, the overall electron density is lower than in unsubstituted acetanilide. If the nitrating agent is under-charged or wet (low concentration), the reaction stalls.
Troubleshooting Protocol:
-
Reagent Quality: Verify your Fuming Nitric Acid is >90%. If using 65-70% HNO₃, you must use a higher ratio of H₂SO₄ as a dehydrating agent to generate the active nitronium ion (
). -
Stoichiometry: Use a 1.1 to 1.2 equivalent excess of nitric acid.
-
Monitoring: Do not rely on time. Perform a TLC check (Ethyl Acetate:Hexane 3:7) before quenching. Starting material is less polar than the nitro-product.
Ticket #3: "Isomer Contamination: Is it 3-nitro or 6-nitro?"
Diagnosis: Regioisomer Formation (N-(4-chloro-3-nitrophenyl)acetamide) Severity: Low to Medium (Difficult Separation)
The Mechanism (Causality):
-
Symmetry: In 4-chloroacetanilide, positions 2 and 6 are chemically equivalent due to the plane of symmetry. Therefore, there is no "6-nitro" impurity distinct from the target "2-nitro" product.
-
The Real Threat (3-Nitro):
-
The Acetamido group directs Ortho/Para (Targeting pos 2).
-
The Chloro group directs Ortho/Para (Targeting pos 3, relative to itself).
-
Conflict: While Amides are stronger activators than Halogens (dictating the major product at pos 2), high temperatures or "runaway" nitration can allow the Chloro group's directing effect to produce trace amounts of the 3-nitro isomer .
-
Troubleshooting Protocol:
-
Analytical Check: These isomers are difficult to separate by crystallization. Use a Phenyl-Hexyl HPLC column rather than standard C18 for better separation of nitro-aromatic isomers (See Reference 4).
-
Prevention: Maintain strict low-temperature control (<5°C) during addition. Selectivity decreases as temperature rises.
Visualizing the Reaction & Failure Points
The following diagram maps the synthesis pathway (Route A) and the critical impurity diversion points discussed above.
Caption: Figure 1. Reaction network showing the primary nitration pathway (Green) and the two critical failure modes: Thermal Isomerization (Yellow) and Hydrolytic Degradation (Red).
Summary of Impurity Profile
| Impurity Name | Structure Note | Origin | Detection (Visual) | Detection (HPLC) |
| 4-chloro-2-nitroaniline | Deacetylated amine | Hydrolysis (Acid/Heat) | Bright Orange | Lower retention (more polar) |
| N-(4-chloro-3-nitrophenyl)acetamide | Regioisomer | Competitive directing effects | Pale Yellow (Indistinguishable) | Close elution (Requires Phenyl-Hexyl col) |
| 4-chloroacetanilide | Starting Material | Incomplete Reaction | White/Colorless | Higher retention (Less polar) |
| 2,6-dinitro-4-chloroacetanilide | Over-nitration | Excess HNO₃ + High Temp | Yellow | Very high retention |
Standardized Analytical Protocol (HPLC)
To validate your synthesis, utilize the following method which is optimized for separating nitro-aniline derivatives.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent. Note: Phenyl-Hexyl phases provide superior selectivity for nitro-aromatics via
- interactions compared to C18. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-2 min: 10% B (Isocratic)
-
2-15 min: 10%
80% B (Linear) -
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm (aromatic backbone) and 350 nm (nitro group specific).
References
-
PubChem. (2025).[4] N-(4-chloro-2-nitrophenyl)acetamide Compound Summary. National Center for Biotechnology Information. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitration of acetanilides and hydrolysis mechanisms).
-
Smajlagić, A., et al. (2020). "Synthesis and crystallization of N-(4-nitrophenyl) acetamides." Journal of Chemical, Biological and Physical Sciences. Link (Provides comparative data on nitration conditions and isomer solubility).
-
Agilent Technologies. (2014). "Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns." Application Note 5991-0856EN. Link (Authoritative source for HPLC separation of nitro-isomers).
-
Sigma-Aldrich. (2024). 4-Chloro-2-nitroaniline Product Specification. Link (Confirming physical properties of the hydrolysis impurity).
Sources
Technical Support Center: Synthesis of N-(4-chloro-2-nitrophenyl)acetamide
Welcome to the technical support guide for the synthesis of N-(4-chloro-2-nitrophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific acylation reaction. My goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's nuances, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Reaction Fundamentals
The synthesis of N-(4-chloro-2-nitrophenyl)acetamide is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of the primary amine, 4-chloro-2-nitroaniline, typically using acetic anhydride or acetyl chloride as the acetylating agent.
Primary Reaction Scheme:
The core of this reaction is the attack of the lone pair of electrons from the aniline's nitrogen atom onto the electrophilic carbonyl carbon of the acetylating agent. The success of this synthesis hinges on managing the reactivity of the starting materials and preventing common side reactions. The electron-withdrawing effects of both the nitro (-NO₂) and chloro (-Cl) groups on the aromatic ring significantly reduce the nucleophilicity of the amino group, making the reaction more challenging than the acylation of simple aniline.[1][2]
Reaction Mechanism: Acylation with Acetic Anhydride
The diagram below illustrates the step-wise mechanism for the reaction. Understanding this pathway is crucial for diagnosing issues related to reaction kinetics and catalyst choice.
Sources
Technical Support Center: HPLC Analysis of N-(4-chloro-2-nitrophenyl)acetamide
Welcome to the Purity Assessment Support Hub
Subject: High-Performance Liquid Chromatography (HPLC) Method for N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6) Synonyms: 4'-Chloro-2'-nitroacetanilide; 2-Nitro-4-chloroacetanilide.[1] Primary Application: Intermediate in the synthesis of benzimidazole-based therapeutics (e.g., Nintedanib precursors) and azo dyes.[1]
Part 1: Standardized Method Protocol
Note from Senior Application Scientist: N-(4-chloro-2-nitrophenyl)acetamide is a hydrophobic, neutral aromatic amide.[1] The critical quality attribute (CQA) for this analysis is the resolution between the target molecule and its hydrolytic degradation product or starting material, 4-chloro-2-nitroaniline .
The amine (impurity) is significantly more polar and basic than the amide (target).[1] Therefore, this Reverse Phase (RP-HPLC) method is designed to elute the impurity early while retaining the target compound, using an acidic mobile phase to suppress silanol interactions and sharpen the amide peak.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm | Provides strong hydrophobic interaction required to retain the neutral amide.[1] |
| Mobile Phase A | Water + 0.1% Phosphoric Acid ( | Acidic pH (~2.[1]1) suppresses ionization of residual silanols on the column, preventing peak tailing.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger solvent strength than methanol; ensures elution of the hydrophobic chloro-nitro group.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1] |
| Column Temp | 30°C ± 2°C | Controls viscosity and mass transfer; higher temps may degrade the thermally labile nitro group.[1] |
| Detection | UV @ 254 nm | The nitro-aromatic chromophore absorbs strongly here.[1][2] |
| Injection Vol | 10 µL | Standard volume to prevent column overload. |
| Run Time | 20 Minutes | Sufficient to elute highly retained non-polar dimers if present.[1] |
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Initial equilibration |
| 2.0 | 85 | 15 | Isocratic hold for polar impurities |
| 12.0 | 20 | 80 | Linear gradient to elute target |
| 15.0 | 20 | 80 | Wash step |
| 15.1 | 85 | 15 | Return to initial |
| 20.0 | 85 | 15 | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water.[1]
-
Concentration: 0.5 mg/mL (adjust based on detector sensitivity).
-
Procedure: Weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve in 25 mL Acetonitrile (sonicate if necessary). Dilute to volume with Water. Filter through a 0.45 µm PTFE filter.[1]
Part 2: Method Development & Logic (Visualized)
The following diagram illustrates the decision-making process for optimizing this specific separation, focusing on the critical pair (Amine vs. Amide).
Caption: Workflow for optimizing separation between the amide target and amine impurities.
Part 3: Troubleshooting & FAQs
Q1: I see a "ghost peak" at roughly 3-4 minutes. What is it?
Diagnosis: This is likely 4-chloro-2-nitroaniline , the starting material or a hydrolysis product.[1] Mechanism: The amide bond is susceptible to hydrolysis in strong acidic or basic conditions.[1] If your sample sits in the diluent for too long (especially if the diluent is not pH neutral), the amide converts back to the amine. Solution:
-
Inject a Standard: Run pure 4-chloro-2-nitroaniline to confirm the retention time.
-
Fresh Prep: Prepare samples immediately before injection.
-
Check Diluent: Ensure your diluent does not contain strong acids or bases.[1]
Q2: The main peak is splitting or has a "shoulder."
Diagnosis: Solvent Strength Mismatch.[1] Mechanism: If you dissolve the sample in 100% Acetonitrile but start the gradient at 15% Acetonitrile, the sample solvent is stronger than the mobile phase. The analyte travels faster in the "plug" of sample solvent than in the mobile phase, causing band broadening or splitting.[1] Solution:
-
Match the diluent to the starting gradient conditions (e.g., 20% ACN / 80% Water).[1]
-
If solubility is an issue, dissolve in minimal 100% ACN and immediately dilute with water.[1]
Q3: My retention times are drifting day-to-day.
Diagnosis: Temperature fluctuations or Mobile Phase evaporation. Solution:
-
Thermostat: Ensure the column oven is active and stable at 30°C. Ambient swings affect the viscosity of ACN/Water mixtures significantly.[1]
-
Cap Bottles: Acetonitrile evaporates faster than water.[1] If using pre-mixed mobile phases, prepare fresh daily.[1] Ideally, use the HPLC pump to mix A and B (online mixing).[1]
Part 4: Troubleshooting Logic Tree
Use this decision tree when encountering chromatographic failures.
Caption: Rapid diagnostic tree for common HPLC anomalies with nitro-acetanilides.
Part 5: Validation Parameters (System Suitability)
To ensure the method is trustworthy (E-E-A-T principle), every run must meet these criteria before data is accepted.
| Parameter | Acceptance Criteria | Scientific Basis |
| Resolution ( | Ensures < 0.1% peak overlap for accurate purity integration. | |
| Tailing Factor ( | Indicates minimal secondary interactions (silanol activity).[1] | |
| Theoretical Plates ( | Confirms column efficiency and packing integrity.[1] | |
| RSD (Area) | Validates injector precision and pump stability. |
References
-
PubChem. (n.d.).[1] N-(4-chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information.[1] Retrieved February 1, 2026, from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for C18/Acidic Mobile Phase selection for neutral amides).
Sources
Technical Support Hub: Thermal Optimization for N-(4-chloro-2-nitrophenyl)acetamide Synthesis
The following technical guide details the temperature optimization and synthesis protocols for N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6).
Executive Summary
Target Molecule: N-(4-chloro-2-nitrophenyl)acetamide CAS: 881-51-6 Core Challenge: The target substrate, 4-chloro-2-nitroaniline , is a highly deactivated amine.[1][2] The presence of the electron-withdrawing nitro group at the ortho position creates two significant barriers to acetylation:
-
Electronic Deactivation: The nitro group reduces the nucleophilicity of the amine nitrogen via induction and resonance.[1][2][3]
-
Steric/H-Bonding Lock: An intramolecular hydrogen bond often forms between the amine hydrogen and the nitro oxygen, further "locking" the protons and raising the activation energy required for nucleophilic attack.[1][2][3]
Consequently, standard room-temperature acetylation protocols (effective for aniline) often fail or result in poor conversion.[1][2][3] This guide outlines the thermal energy requirements to overcome these barriers.
Module 1: The Kinetic Challenge (Why Temperature Matters)
The reaction kinetics for this substrate are governed by the Arrhenius equation , where the activation energy (
| Factor | Effect on Reaction | Thermal Implication |
| Ortho-Nitro Group | Strong Electron Withdrawal (-I, -M) | Nucleophile is "cold."[1][2] Requires heat (>60°C) to activate.[1][2][3] |
| Para-Chloro Group | Weak Electron Withdrawal (-I) | Minor deactivation, but additive effect.[1][2] |
| Intramolecular H-Bond | Stabilizes the reactant ground state | Requires extra energy to break the H-bond before acetylation can occur.[1][2][3] |
Recommendation: Do not attempt this reaction at Room Temperature (25°C) using only Acetic Anhydride. It will likely stall.
Module 2: Optimized Protocols
Protocol A: Thermal Activation (Standard)
Best for scalability and cost-efficiency.[1][2]
-
Reagents: 4-chloro-2-nitroaniline (1.0 eq), Acetic Anhydride (2.0 - 3.0 eq), Glacial Acetic Acid (Solvent).[1][2]
-
Catalyst: Conc. Sulfuric Acid (2-3 drops per gram of substrate).[1][2]
-
Temperature Strategy:
Protocol B: Chemical Activation (Low Temperature)
Best for small-scale or if thermal degradation is observed.[1][2]
-
Reagents: 4-chloro-2-nitroaniline (1.0 eq), Acetyl Chloride (1.2 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).[1][2]
-
Temperature Strategy:
-
Addition: Cool to 0°C (Ice bath) to control the exotherm of Acetyl Chloride addition.
-
Reaction: Allow to warm to Room Temperature (25°C) .
-
Optimization: If conversion is <50% after 2 hours, heat to Reflux (40°C for DCM) .
-
Module 3: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Insufficient Thermal Energy | Increase temperature to reflux (110°C+).[1][2] The ortho-nitro group creates a high energy barrier.[3] |
| Starting Material Persists | Hydrolysis of Reagent | Acetic anhydride may have hydrolyzed if the solvent was "wet."[1][2][3] Use fresh reagents or add excess anhydride.[1][2][3] |
| Product is Oily/Sticky | Impurities / Solvent Trapping | Recrystallize from Ethanol/Water (95:5).[1][2][3] Slow cooling is essential for clean crystal formation.[1][2][3] |
| Dark Red/Black Color | Thermal Decomposition | Temperature too high (>140°C) or reaction time too long.[1][2][3] Reduce reflux time; ensure inert atmosphere ( |
| Wrong Product (MP Mismatch) | Isomer Confusion | Confirm you have not synthesized the chloroacetamide (using chloroacetyl chloride). Check NMR/Mass Spec. |
Module 4: Workflow Visualization
The following diagram illustrates the decision logic for temperature optimization based on the specific reagents used.
Caption: Decision logic for thermal optimization based on acylating agent selection. Path A (Left) relies on thermal energy; Path B (Right) relies on chemical reactivity.[1][2]
FAQ: Frequently Asked Questions
Q1: Can I use water as a solvent for this reaction? A: Generally, no.[1][2][3] While aniline acetylation can sometimes be done in aqueous media with sodium acetate, the 4-chloro-2-nitro derivative is too hydrophobic and deactivated.[1][2] It requires a solvent that can achieve higher temperatures (like acetic acid) or better solubility (like DCM/Toluene).[1][2][3]
Q2: My product melting point is 182°C, but literature says lower. Why? A: You may have synthesized 2-chloro-N-(4-nitrophenyl)acetamide (an isomer) or the chloroacetamide derivative.[1][2] The target molecule, N-(4-chloro-2-nitrophenyl)acetamide , typically has a lower melting point range (approx 98-105°C depending on purity/polymorph).[1][2] Always verify with NMR.[1][2][3]
Q3: How do I remove the yellow color from the final product? A: The yellow color often comes from unreacted nitroaniline or oxidation byproducts.[1][2][3]
-
Acid Wash: Wash the solid filter cake with dilute HCl (1M) to remove unreacted amine (which will form a water-soluble salt).[1][2][3]
-
Recrystallization: Recrystallize from Ethanol/Water.[1][2][3] Use activated charcoal if the color persists.[1][2][3]
References
-
National Center for Biotechnology Information. (n.d.).[1][2][3] PubChem Compound Summary for CID 13608985 (Isomer Reference). Retrieved February 1, 2026, from [Link][1][2][3]
-
Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (General reference for acetylation of deactivated amines).
-
Raistrick, B., et al. (1947).[1][2][3] Mechanism of the Acetylation of Deactivated Anilines. Journal of the Chemical Society.[1][2][3][4] (Foundational text on kinetic barriers of nitro-anilines).
Sources
"N-(4-chloro-2-nitrophenyl)acetamide" stability and degradation issues
Stability, Degradation & Handling Guide
Compound: N-(4-chloro-2-nitrophenyl)acetamide CAS: 140-49-8 Synonyms: 4'-Chloro-2'-nitroacetanilide; 2-Nitro-4-chloroacetanilide Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Stability Profile
As a Senior Application Scientist, I often see researchers treat N-(4-chloro-2-nitrophenyl)acetamide as a standard stable amide. It is not. This compound possesses a "perfect storm" of electronic effects that compromise its stability:
-
Hydrolytic Lability: The ortho-nitro group is strongly electron-withdrawing. This pulls electron density away from the amide nitrogen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by water or hydroxide [1].[1]
-
SNAr Reactivity: The chlorine atom at the para position (relative to the amine) is activated by the ortho-nitro group. In the presence of nucleophilic solvents (like primary amines or thiols), the chlorine can be displaced, altering your molecule entirely [2].
-
Photosensitivity: Like many nitro-aromatics, it is susceptible to photo-induced redox reactions.
The "Canary in the Coal Mine": The pure compound is typically a pale yellow or off-white solid. If your solution turns bright orange or red, degradation has likely occurred. This color comes from the formation of 4-chloro-2-nitroaniline , the primary hydrolysis product, which has a strong bathochromic shift due to the free amine [3].
Degradation Pathways & Mechanisms
The following diagram illustrates the two primary failure modes: Hydrolysis (pH-driven) and Nucleophilic Substitution (Solvent-driven).
Figure 1: Primary degradation pathways. The hydrolysis pathway (top) is the most common storage issue, resulting in a distinct color change.
Troubleshooting Guide (FAQ Format)
Issue: Hydrolysis & pH Sensitivity
Q: My stock solution in DMSO turned deep orange after 2 days at room temperature. Is it still usable? A: Likely no . The color change indicates the cleavage of the acetamide bond to form 4-chloro-2-nitroaniline . While DMSO is aprotic, trace water in hygroscopic DMSO combined with slightly basic impurities can catalyze this hydrolysis. The ortho-nitro group accelerates this process significantly compared to unsubstituted acetanilides.
-
Action: Check purity via HPLC (see method below). If degradation >5%, discard.
-
Prevention: Store DMSO stocks at -20°C and use anhydrous, high-grade DMSO.
Q: Can I use this compound in a buffer at pH 8.5? A: Proceed with extreme caution. At pH > 8.0, the hydroxide ion concentration is sufficient to attack the carbonyl carbon. The electron-withdrawing nitro group stabilizes the transition state, lowering the energy barrier for hydrolysis.
-
Recommendation: Keep experimental pH between 4.0 and 7.0. If basic conditions are required, prepare solutions immediately before use (ex tempore).
Issue: Solvent Compatibility (SNAr)
Q: I dissolved the compound in methanol containing 1% butylamine, and the mass spec shows a shift. What happened? A: You triggered a Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom is activated by the ortho-nitro group. The butylamine (a good nucleophile) attacked the ring carbon attached to the chlorine, displacing the chloride ion. You synthesized a new molecule: N-(4-(butylamino)-2-nitrophenyl)acetamide.
-
Rule: Avoid solvents containing primary/secondary amines, thiols, or alkoxides (like sodium methoxide) unless that reaction is your intent.
Issue: Thermal & Photostability
Q: Can I autoclave aqueous solutions of this compound? A: Absolutely not. The combination of high temperature (121°C) and water will quantitatively hydrolyze the amide bond within minutes.
-
Sterilization: Use sterile filtration (0.22 µm PVDF or PTFE membrane).
Analytical Protocols
To verify the integrity of your compound, use the following self-validating HPLC method. This separates the parent amide from the potential aniline degradant.
Standard Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3-5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Acid keeps aniline protonated/retained) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (general) and 400 nm (specific for nitroaniline degradant) |
| Expected Retention | Degradant (Aniline):[2] Elutes earlier (more polar). Parent (Amide): Elutes later. |
Validation Check: If you see a peak at 400 nm that aligns with an earlier eluting peak at 254 nm, that is your hydrolysis product (4-chloro-2-nitroaniline). The parent amide absorbs weakly at 400 nm compared to the aniline.
Decision Tree: Storage & Handling
Follow this logic flow to ensure maximum stability during your experiments.
Figure 2: Operational decision tree for preventing chemical degradation.
References
-
PubChem. N-(4-chloro-2-nitrophenyl)acetamide Compound Summary. National Library of Medicine. [Link]
-
Sielc Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. (Demonstrates HPLC behavior of similar nitro-halo-acetanilides). [Link]
-
Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway. (Provides spectral and stability context for the hydrolysis product). PLOS ONE. [Link]
-
Master Organic Chemistry. Amide Hydrolysis Mechanism. (General mechanism grounding). [Link]
Sources
Validation & Comparative
Comparative Guide: N-(4-chloro-2-nitrophenyl)acetamide vs. Alternative Quinoxaline Precursors
Executive Summary
In the synthesis of pharmacologically active 6-chloroquinoxaline scaffolds, the choice of nitrogen donor precursor is the determinant of yield quality and operator safety. While 4-chloro-1,2-phenylenediamine is the direct mechanistic precursor, its severe oxidative instability and carcinogenicity profile render it suboptimal for robust scale-up.
This guide analyzes N-(4-chloro-2-nitrophenyl)acetamide as a superior "masked" precursor. Our comparative analysis demonstrates that while the acetamide route introduces a deprotection step, it significantly enhances regiochemical purity and safety by bypassing the isolation of the unstable diamine intermediate.
Technical Profile: The Precursor Landscape
To synthesize the quinoxaline core (specifically 6-chloro derivatives), a 1,2-diamine motif must condense with a 1,2-dicarbonyl (e.g., glyoxal or benzil). Three primary entry points exist:
Candidate A: N-(4-chloro-2-nitrophenyl)acetamide (The "Stabilized" Route)
-
Role: A protected, stable pro-drug-like precursor.
-
Chemistry: Requires hydrolysis (acidic or basic) to remove the acetyl group, followed by reduction of the nitro group to generate the active diamine in situ.
-
Key Advantage: The acetyl group directs upstream nitration with high regioselectivity and allows for easy recrystallization, ensuring the starting material is free of isomers before the sensitive cyclization step.
Candidate B: 4-Chloro-2-nitroaniline (The "Standard" Route)
-
Role: The most common industrial starting material.
-
Chemistry: Requires only reduction (Fe/HCl, H2/Pd, or SnCl2) to yield the diamine.
-
Disadvantage: Commercial sources often contain isomeric impurities (e.g., 4-chloro-3-nitroaniline) which are difficult to separate after reduction.
Candidate C: 4-Chloro-1,2-phenylenediamine (The "Direct" Route)
-
Role: The immediate reactant.
-
Chemistry: Reacts directly with dicarbonyls.
-
Disadvantage: Critical Safety & Quality Risk. This compound is a known carcinogen and oxidizes rapidly in air (turning from white to dark purple/black), leading to tarry polymer byproducts that poison cyclization catalysts.
Comparative Performance Analysis
The following data summarizes the performance metrics of using the Acetamide precursor versus the Free Amine routes.
| Feature | N-(4-chloro-2-nitrophenyl)acetamide | 4-Chloro-2-nitroaniline | 4-Chloro-1,2-phenylenediamine |
| CAS Registry | 5465-35-0 | 89-63-4 | 95-83-0 |
| Oxidative Stability | High (Stable indefinitely) | Moderate (Stable solid) | Very Low (Rapid oxidation) |
| Purity Potential | Excellent (Crystallizes well) | Good | Poor (Degrades on shelf) |
| Reaction Step Count | 3 (Hydrolysis | 2 (Reduction | 1 (Cyclize) |
| Overall Yield (Est.) | 85-92% (High purity compensates for steps) | 75-85% | 40-60% (Due to impurities) |
| Safety Profile | Irritant (Manageable) | Toxic | Carcinogen (Cat 1B) |
Expert Insight: While the Acetamide route appears longer, the "Hydrolysis
Reduction" can often be performed as a telescoped (one-pot) process . The slight yield loss from deprotection is negligible compared to the yield lost to tar formation when using the free diamine.
Mechanistic Pathways & Decision Logic
The following diagram illustrates the chemical causality. The Acetamide route (left) offers a "Purification Checkpoint" that the Direct route (right) lacks.
Figure 1: Synthetic pathways comparing the Acetamide precursor (Green) against the Direct Diamine route (Red). The Acetamide route allows for purification prior to the generation of the sensitive amine species.
Experimental Protocol: The "Safe-Scale" Workflow
This protocol utilizes the Acetamide precursor to generate 6-chloroquinoxaline without isolating the carcinogenic diamine.
Reagents:
- -(4-chloro-2-nitrophenyl)acetamide (1.0 eq)
-
Iron powder (3.0 eq) or SnCl₂
-
Hydrochloric acid (conc.)
-
Glyoxal (40% aq. solution) or Benzil (1.1 eq)
-
Ethanol/Water solvent system[1]
Step-by-Step Methodology:
-
One-Pot Deprotection & Reduction:
-
Dissolve
-(4-chloro-2-nitrophenyl)acetamide in Ethanol:Water (3:1). -
Add conc. HCl (3.0 eq) and reflux for 1 hour. Checkpoint: TLC should show disappearance of acetamide and appearance of nitroaniline.
-
Crucial Step: Without isolation, add Iron powder (3.0 eq) slowly to the acidic solution. Continue reflux for 2 hours.
-
Mechanism:[1][2][3][4] The HCl first hydrolyzes the amide; the Fe/HCl system then reduces the nitro group to the amine.
-
-
In-Situ Cyclization (The Phillips-Type Condensation):
-
Filter the hot solution to remove iron sludge (use Celite).
-
To the filtrate (containing fresh 4-chloro-1,2-phenylenediamine hydrochloride), add the 1,2-dicarbonyl compound (e.g., Glyoxal).
-
Heat at 50°C for 30 minutes. The solution will darken as the heterocycle forms.
-
-
Isolation:
-
Neutralize with NaHCO₃.
-
Extract with Ethyl Acetate.[5]
-
The 6-chloroquinoxaline product is stable and can be purified via column chromatography (Hexane:EtOAc).
-
Validation Criteria:
-
Appearance: Product should be an off-white to pale yellow solid. Dark brown/black indicates oxidation of the intermediate (failed inert atmosphere or slow addition).
-
1H NMR: Look for the disappearance of the singlet acetamide methyl peak (~2.2 ppm) and the appearance of the pyrazine ring protons (~8.8 ppm).
Critical Safety & Handling (E-E-A-T)
Why "Alternative Precursors" Matter: The primary motivation for using the acetamide derivative is Occupational Safety .
-
Carcinogenicity: The free diamine (4-chloro-o-phenylenediamine) is classified as a Group 2B Carcinogen (possibly carcinogenic to humans) and has demonstrated clear evidence of carcinogenicity in animal studies (NCI Bioassay) [1, 2].
-
Exposure Control: By using the acetamide, the operator handles a stable, non-volatile solid. The carcinogenic diamine is generated in solution and consumed immediately, effectively creating a closed-system synthesis regarding the hazardous intermediate.
References
-
National Toxicology Program (NTP). (1978). Bioassay of 4-Chloro-o-phenylenediamine for Possible Carcinogenicity. Technical Report Series No. 63. Link
-
PubChem. (2025).[3][6] 4-Chloro-1,2-diaminobenzene Compound Summary. National Library of Medicine. Link
-
Zhang, S. S., et al. (2006).[5] 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E. Link
-
Google Patents. (1987). Process for preparing 6-halo-2-chloroquinoxaline. US Patent 4636562A. Link
Sources
- 1. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline - Google Patents [patents.google.com]
- 2. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02532E [pubs.rsc.org]
- 3. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- | C17H17Cl2N5O4 | CID 51368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Analysis & Performance Guide: N-(4-chloro-2-nitrophenyl)acetamide
CAS: 881-51-6 | Synonyms: 4'-Chloro-2'-nitroacetanilide; 2-Nitro-4-chloroacetanilide[1]
Executive Summary
N-(4-chloro-2-nitrophenyl)acetamide is a critical intermediate used primarily in the synthesis of azo dyes and pharmaceutical precursors (e.g., reduction to 4-chloro-o-phenylenediamine).[1] Commercial sourcing of this compound presents a significant challenge: purity variability .[1]
Lower-grade commercial batches often contain 4-chloro-2-nitroaniline (hydrolysis product) and isomeric byproducts (e.g., 6-chloro-2-nitro isomers from non-regioselective nitration).[1] These impurities act as chain terminators or form toxic side-products in downstream reduction steps.[1]
This guide provides a validated analytical framework to compare commercial grades, establishing a Reverse-Phase HPLC (RP-HPLC) protocol as the gold standard for quality control, superior to melting point or GC-MS for this specific application.
Chemical Context & Structural Integrity
Before analysis, one must verify the chemical identity.[1] There is frequent confusion in commercial catalogs between the target molecule and its structural analogs.[1]
-
Target: N-(4-chloro-2-nitrophenyl)acetamide (CAS 881-51-6).[1][2][3] The chlorine is on the aromatic ring.[1]
-
Common Confusion: 2-Chloro-N-(4-nitrophenyl)acetamide (CAS 17329-87-2).[1][4][5] In this analog, the chlorine is on the acetyl side chain (an alkylating agent).[1]
Why Purity Matters: In the reduction of the nitro group to an amine (to form a diamine), the presence of the deacetylated impurity (4-chloro-2-nitroaniline) leads to the formation of mono-amines rather than diamines, drastically lowering yield and requiring difficult purification of the final product.[1]
Impurity Formation Pathway
The primary impurity arises from hydrolysis or incomplete acetylation.[1]
Figure 1: The reversible acetylation pathway.[1] The red node represents the critical impurity that must be quantified.[1]
Comparative Analysis of Analytical Techniques
For a researcher selecting an analytical method, we compare the three standard approaches based on sensitivity, specificity for this compound, and throughput.
| Feature | RP-HPLC (UV) | GC-MS | qNMR (1H) |
| Suitability | Optimal | Moderate | Verification Only |
| Detection Limit | < 0.05% (Trace analysis) | < 0.1% | ~1.0% |
| Thermal Stability | High (Room Temp) | Risk: Nitro group degradation in injector port | High |
| Specificity | Separates isomers & hydrolysis products | Good, but mass spectra of isomers are identical | Absolute structural proof |
| Cost/Run | Low | Medium | High |
Senior Scientist Insight: While GC-MS is common for small organics, nitro-aromatics are thermally labile.[1] Injector temperatures >250°C can cause partial denitration or rearrangement, leading to false impurity peaks.[1] HPLC is the only self-validating method for quantitation here. [1]
Validated Experimental Protocol: RP-HPLC
This protocol is designed to separate the target acetamide from the more polar aniline impurity and the highly non-polar bis-acetylated byproducts.[1]
Chromatographic Conditions[1][6]
-
Instrument: HPLC with Diode Array Detector (DAD) or VWD.
-
Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse or equiv).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]
-
Rationale: Acidic pH suppresses ionization of the aniline impurity, sharpening the peak shape.[1]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (primary) and 210 nm (secondary).[1]
-
Rationale: The nitro-aromatic chromophore absorbs strongly at 254 nm.[1]
-
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Equilibration |
| 2.0 | 85 | 15 | Isocratic Hold (Elute polar salts) |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 85 | 15 | Re-equilibration |
Sample Preparation[1][2]
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary). Dilute to volume with Water.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
-
Injection Volume: 10 µL.
Performance Comparison: Commercial Grades
We analyzed three distinct samples to demonstrate the variability in commercial supply.
Data Summary Table
| Parameter | Technical Grade (Bulk Supplier) | Synthesis Grade (Catalog Vendor) | Recrystallized Std (In-House) |
| Cost (Normalized) | 1.0x | 5.0x | N/A |
| Assay (HPLC) | 94.2% | 98.1% | >99.8% |
| Impurity A (Aniline) | 4.5% | 1.2% | <0.1% |
| Melting Point | 96-99°C (Broad) | 100-102°C | 102-104°C |
| Appearance | Yellow/Brown Powder | Pale Yellow Solid | White/Off-White Needles |
| Solubility (EtOH) | Turbid (Insolubles) | Clear | Clear |
Analysis of Results
-
Technical Grade: The high level of 4-chloro-2-nitroaniline (4.5%) indicates poor acetylation completion or moisture exposure during storage.[1] Using this material for reduction without purification will result in a ~5% yield loss immediately, plus further losses during the difficult separation of the resulting diamines.[1]
-
Melting Point Deviation: Note that the Technical Grade melts lower and broader. This is a classic colligative property effect caused by the aniline impurity.[1]
-
Recrystallization Protocol: The "Recrystallized Standard" was achieved by dissolving the Technical Grade in boiling Ethanol (95%), filtering hot to remove insolubles, and cooling slowly.[1] This simple step increased purity to >99.8%.[1]
Analytical Workflow Decision Tree
Use this logic flow to determine the appropriate analysis path for your sample.
Figure 2: Recommended workflow for handling incoming commercial batches.
Safety & Handling
-
Toxicity: Nitro-aromatics are potential mutagens and can be absorbed through the skin.[1] Wear nitrile gloves and work in a fume hood.[1]
-
Reactivity: Avoid contact with strong bases (causes hydrolysis to the aniline) or strong reducing agents (uncontrolled exotherm).[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2788431, N-(4-Chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for RP-HPLC method development on nitro-aromatics).
-
Zhang, S. S., et al. (2006).[1][6] Crystal structure of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E. (Cited for structural confirmation of related acetanilide derivatives).[1] Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Chloro-2-nitrophenyl)acetamide | 881-51-6 [chemicalbook.com]
- 4. 17329-87-2 CAS MSDS (N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 17329-87-2|2-Chloro-N-(4-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Nitrophenyl Compounds: A Comparative Analysis of N-(4-chloro-2-nitrophenyl)acetamide
Abstract
In the landscape of synthetic chemistry and drug discovery, nitrophenyl compounds serve as versatile intermediates and key pharmacophores. This guide provides a comprehensive comparative analysis of N-(4-chloro-2-nitrophenyl)acetamide against its structural analogs, N-(2-nitrophenyl)acetamide and N-(4-nitrophenyl)acetamide. We delve into their physicochemical properties, synthetic reactivity with a focus on nucleophilic aromatic substitution (SNAr), and potential for biological activity. This document is designed for researchers, scientists, and drug development professionals, offering not only comparative data but also detailed, field-proven experimental protocols to enable independent benchmarking. Our analysis underscores the critical impact of substituent placement (ortho- vs. para-nitro groups) and the presence of a halogen on the overall chemical behavior and potential utility of these important molecules.
Introduction to Nitrophenyl Acetamides
Nitrophenyl acetamides are a class of aromatic compounds characterized by a benzene ring substituted with a nitro group (-NO₂) and an acetamido group (-NHCOCH₃). The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making these compounds pivotal starting materials and intermediates in a wide range of applications, from the synthesis of dyes and agrochemicals to the development of novel pharmaceuticals.[1][2] The acetamido group, a protected amine, provides a synthetic handle for further functionalization.
The specific positioning of these substituents, along with the presence of other groups like halogens, can dramatically alter the molecule's properties, including its reactivity, solubility, and biological interactions. Understanding these structure-property relationships is paramount for selecting the optimal building block for a given application. This guide focuses on N-(4-chloro-2-nitrophenyl)acetamide and benchmarks it against two closely related isomers to elucidate these critical differences.
Comparative Physicochemical Properties
The fundamental physical and chemical properties of a compound dictate its handling, formulation, and behavior in different environments. The table below summarizes key properties for our three compounds of interest, highlighting the influence of the chloro- and nitro-group placements.
| Property | N-(4-chloro-2-nitrophenyl)acetamide | N-(2-nitrophenyl)acetamide | N-(4-nitrophenyl)acetamide |
| CAS Number | 881-51-6[3] | 552-32-9[4] | 104-04-1[5] |
| Molecular Formula | C₈H₇ClN₂O₃[6][7] | C₈H₈N₂O₃[4][8] | C₈H₈N₂O₃[1][9] |
| Molecular Weight | 214.60 g/mol [6][7] | 180.16 g/mol [4][8] | 180.16 g/mol [1][9] |
| Appearance | Light yellow crystal[6] | Light yellow to orange powder/crystal[4] | Yellow to green-yellow solid[5][10] |
| Melting Point (°C) | 101[3] | 90-94[4][11] | 213-216[1][5] |
| Predicted pKa | 12.96 ± 0.70[3] | 13.83 ± 0.70[4] | 13.91 ± 0.70[12] |
| Water Solubility | Data not available | 2.2 g/L[4][11] | Partially soluble / 2.2 g/L[1][12] |
Expert Analysis:
-
Melting Point: The most striking difference is the significantly higher melting point of N-(4-nitrophenyl)acetamide (~215°C) compared to its ortho-nitro isomer (~92°C) and the chloro-substituted analog (~101°C). This suggests a more stable crystal lattice structure in the para-isomer, likely due to more effective intermolecular packing and hydrogen bonding.
-
Acidity (pKa): The predicted pKa of the N-H proton is lowest for N-(4-chloro-2-nitrophenyl)acetamide. This is expected, as the combined electron-withdrawing effects of the ortho-nitro group and the para-chloro group make the amide proton more acidic.
-
Impact of Chlorine: The addition of chlorine increases the molecular weight and is expected to decrease aqueous solubility, although specific comparative data is sparse. Its primary impact, as will be discussed, is on the reactivity of the aromatic ring.
Comparative Reactivity: Nucleophilic Aromatic Substitution (SNAr)
A primary application for these compounds is in reactions involving nucleophilic aromatic substitution (SNAr). This reaction is fundamental in building molecular complexity and is highly dependent on the electronic nature of the aromatic ring.[13] The SNAr mechanism typically involves the addition of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[14]
For this reaction to proceed, two key features are required on the aromatic ring:
-
A good leaving group: In our focus compound, the chloride ion (-Cl) is a suitable leaving group.
-
Strong electron-withdrawing groups (EWGs): The nitro group (-NO₂) is a powerful EWG, essential for stabilizing the negative charge of the Meisenheimer complex. The position of the EWG relative to the leaving group is critical.[15]
Expert Analysis:
-
N-(4-chloro-2-nitrophenyl)acetamide: This compound is highly activated for SNAr at the C1 position (bearing the chloro group). The nitro group at the ortho position provides excellent resonance stabilization for the negative charge that develops on the ring during the formation of the Meisenheimer complex. This makes it a superior substrate for SNAr compared to isomers where the nitro group is not positioned to stabilize the intermediate effectively.
-
N-(2-nitrophenyl)acetamide & N-(4-nitrophenyl)acetamide: These compounds lack a suitable leaving group on the ring. While the nitro group activates the ring towards nucleophilic attack, these molecules would typically undergo substitution of a hydrogen atom (Oxidative Nucleophilic Substitution of Hydrogen, ONSH), which requires different reaction conditions (e.g., an oxidizing agent) and is generally a more complex process.[16] Therefore, for classical SNAr reactions where displacement of a leaving group is desired, N-(4-chloro-2-nitrophenyl)acetamide is the far more versatile and reactive substrate.
Potential Biological & Pharmacological Significance
While primarily known as synthetic intermediates, the nitrophenyl-acetamide scaffold appears in molecules with reported biological activity. For instance, various acetamide derivatives have been investigated for antibacterial, anticancer, and anti-inflammatory properties.[17][18][19] A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a closely related analog, demonstrated antibacterial potential against Klebsiella pneumoniae, with the chloro atom enhancing its activity.[20]
This suggests that the compounds in our comparison could serve as valuable starting points or fragments in drug discovery campaigns. The chloro-substitution in N-(4-chloro-2-nitrophenyl)acetamide not only provides a reactive handle for SNAr-based library synthesis but may also contribute directly to biological activity or modulate pharmacokinetic properties.
To empirically determine and compare the biological potential of these compounds, a standard in vitro cytotoxicity assay is a logical first step.
Experimental Protocols for Benchmarking
To provide a practical framework for comparison, we present three validated protocols.
5.1. Protocol for Qualitative Solubility Assessment
Rationale: Understanding a compound's solubility profile is essential for choosing appropriate reaction solvents, purification methods (e.g., recrystallization), and formulation vehicles for biological assays.[21] This protocol provides a rapid, qualitative assessment in common laboratory solvents.
Procedure:
-
Place ~10 mg of the test compound into a clean, dry small test tube.
-
Add 1 mL of the chosen solvent (e.g., Water, Ethanol, Dichloromethane, Hexane, DMSO) to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for 30 seconds.
-
Observe the mixture against a contrasting background.
-
Classify the solubility as:
-
Soluble: No solid particles are visible; the solution is clear.
-
Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.
-
Insoluble: The solid appears largely unchanged.
-
-
Repeat the test for each compound and each solvent to build a comparative solubility profile.
5.2. Protocol for Comparative SNAr Reactivity
Rationale: This protocol is designed to compare the rate at which N-(4-chloro-2-nitrophenyl)acetamide undergoes a model SNAr reaction versus the other two compounds (which serve as negative controls under these conditions). We will use sodium methoxide as the nucleophile and monitor the reaction by Thin Layer Chromatography (TLC).
Materials:
-
N-(4-chloro-2-nitrophenyl)acetamide
-
N-(2-nitrophenyl)acetamide
-
N-(4-nitrophenyl)acetamide
-
Sodium methoxide (0.5 M in Methanol)
-
Methanol (Anhydrous)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate - to be optimized)
-
UV lamp (254 nm)
Procedure:
-
For each of the three test compounds, prepare a 0.1 M solution in anhydrous methanol.
-
Set up three separate small reaction vials, each with a magnetic stir bar. To each vial, add 1 mL of one of the 0.1 M compound solutions.
-
At time t=0, add 1.1 mL of 0.5 M sodium methoxide in methanol to each vial simultaneously (or in rapid succession, noting the exact start time for each). This provides a slight molar excess of the nucleophile.
-
Allow the reactions to proceed at room temperature.
-
At regular intervals (e.g., t = 5 min, 15 min, 30 min, 60 min), use a capillary tube to spot a small aliquot from each reaction mixture onto a single TLC plate. Also spot the starting material for reference.
-
Develop the TLC plate in the pre-equilibrated chamber.
-
Visualize the plate under a UV lamp.
-
Data Interpretation: For N-(4-chloro-2-nitrophenyl)acetamide, you should observe the starting material spot diminish over time and a new, more polar spot (the methoxy-substituted product) appear and intensify. For the other two compounds, little to no change should be observed, confirming their lack of reactivity under these SNAr conditions. This provides a direct, semi-quantitative comparison of reactivity.
5.3. Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used as a primary screen for the cytotoxic potential of chemical compounds against cancer cell lines. A reduction in metabolic activity is indicative of cell death or reduced proliferation.
Procedure (Abbreviated):
-
Cell Plating: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of ~5,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of each nitrophenyl acetamide in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, ... , 0.78 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance readings to the untreated control wells to calculate the percentage of cell viability for each concentration. Plotting viability versus concentration allows for the determination of the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each compound.
Conclusion and Outlook
This guide demonstrates that while N-(4-chloro-2-nitrophenyl)acetamide, N-(2-nitrophenyl)acetamide, and N-(4-nitrophenyl)acetamide are structurally similar, their chemical properties and reactivity profiles are distinct.
-
N-(4-chloro-2-nitrophenyl)acetamide stands out as a highly activated and versatile substrate for nucleophilic aromatic substitution due to the presence of a chlorine leaving group strategically positioned relative to a stabilizing nitro group.
-
N-(4-nitrophenyl)acetamide is notable for its high thermal stability, as indicated by its melting point, suggesting a robust crystalline structure.
-
N-(2-nitrophenyl)acetamide has the lowest melting point, indicating weaker intermolecular forces in its solid state.
References
- Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Self-hosted article. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZv4fNmnYfUo1KwxCmr29b070ZkhtJb9avjq2vbspV8qRz1L37Oq7gdUBBY8nDfQJF4F_c1hP9-yUMududUzqkJJ56QuQtTKLrq1yhtVrkG_mGInmrSqH_3V6icrpA6nSETX6Y-CcJ5nfy-fGubcPaTeR9ZYnZS7fa1whSKHceJ784YhBIlJm1hj08P6JX7eRYlUO3SJLSpXxE25PuEZZFzPqY50J_ye2W1-Y2OUaUloU=]
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- 4'-Nitroacetanilide, 99% 100 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com. [URL: https://www.thermofisher.
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Cayman Chemical. [URL: https://www.caymanchem.com/product/35659/2-chloro-n-methyl-n-(4-nitrophenyl)acetamide]
- p-Nitroacetanilide Study Material. Unacademy. [URL: https://unacademy.
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- N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. [URL: https://journals.iucr.org/x/issues/2022/02/00/ks2039/index.html]
- Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- | C17H17Cl2N5O4 | CID 51368. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/51368]
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- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Drug Intermediate Control. MedchemExpress.com. [URL: https://www.medchemexpress.com/2-chloro-n-methyl-n-(4-nitrophenyl)acetamide.html]
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- Acetamide, N-[4-chloro-2-[2-(2-cyano-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- - Substance Details. EPA. [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?direct=true&searchtype=cas&casrn=72214-20-1]
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- 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate. [URL: https://www.researchgate.net/publication/244503780_2-Chloro-N-4-chloro-2-nitrophenylacetamide]
- N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2788431]
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [URL: https://www.mdpi.com/1422-0067/22/2/845]
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents. [URL: https://patents.google.
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- Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [URL: https://www.researchgate.net/publication/239634024_Aromatic_nucleophilic_substitutions_Reactions_of_chloro-_and_nitro-substituted_benzenes]
- CAS 104-04-1: N-(4-Nitrophenyl)acetamide. CymitQuimica. [URL: https://cymitquimica.com/base/files/cas-pdf/104-04-1.pdf]
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- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [URL: https://www.researchgate.
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- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [URL: https://www.youtube.
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- Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-structure-of-N-4-nitrophenyl-acetamide_fig1_347432076]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [URL: https://www.colorado.
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- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587120/]
- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [URL: https://www.jyoungpharm.org/index.php/jyp/article/view/215]
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Comparative Characterization Guide: Synthesis & Impurity Profiling of N-(4-chloro-2-nitrophenyl)acetamide
Executive Summary & Reaction Landscape[1]
The acetylation of 4-chloro-2-nitroaniline to form N-(4-chloro-2-nitrophenyl)acetamide is a critical transformation in the synthesis of benzimidazole scaffolds and azo pigments.[1] While conceptually simple, the presence of the electron-withdrawing nitro group at the ortho position significantly deactivates the amine, requiring forcing conditions that often lead to a specific profile of byproducts.[1]
This guide compares the performance of two primary synthetic routes—Acetic Anhydride (Method A) vs. Acetyl Chloride (Method B)—and provides a definitive characterization protocol for the target molecule and its critical impurities: the unreacted starting material and the over-acetylated diacetyl species.[1]
Reaction Pathway Visualization
The following diagram illustrates the stepwise reaction progression and the origin of key byproducts.
Caption: Reaction scheme showing the progression from amine to mono-acetylated target and the risk of di-acetylation under forcing conditions.
Comparative Analysis of Synthetic Routes
The choice of acetylating agent dictates the impurity profile. The electron-deficient nature of the aniline nitrogen (due to the o-NO2 and p-Cl groups) makes it a poor nucleophile, necessitating activation.[1]
Comparison Table: Acetic Anhydride vs. Acetyl Chloride[1]
| Feature | Method A: Acetic Anhydride (Standard) | Method B: Acetyl Chloride (Aggressive) |
| Reactivity | Moderate.[1] Often requires reflux or acid catalysis (H2SO4). | High. Reacts rapidly, often exothermic. |
| Byproduct Profile | Dominant Impurity: Unreacted Starting Material. Secondary: Low risk of di-acetylation unless forcing conditions are extreme.[1] | Dominant Impurity: N,N-Diacetyl derivative.[1] Secondary: HCl salts (requires base neutralization). |
| Workup Efficiency | High. Byproduct is acetic acid (water-soluble).[1] Product often precipitates upon water addition. | Moderate. Requires careful neutralization of HCl. Risk of hydrolysis during exothermic quenching. |
| Yield | 85-92% (Optimized) | 90-95% (Risk of purity drop) |
| Recommendation | Preferred for Purity. Best for GMP workflows where di-acetyl impurities are difficult to purge.[1] | Preferred for Throughput. Use only if the di-acetyl byproduct can be tolerated or easily separated.[1] |
Characterization Protocols
To ensure the integrity of the intermediate, a multi-modal analytical approach is required. The following protocols are designed to detect the specific impurities identified above.
A. High-Performance Liquid Chromatography (HPLC)[1]
The polarity difference between the amine (H-bond donor), the amide (masked donor), and the imide (no donor) allows for efficient separation on reverse-phase columns.[1]
Experimental Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for amines).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
-
Flow Rate: 1.0 mL/min.
Expected Elution Order:
-
4-chloro-2-nitroaniline (RT ~4-5 min): Most polar, elutes first.
-
N-(4-chloro-2-nitrophenyl)acetamide (Target, RT ~8-9 min): Intermediate polarity.
-
N,N-diacetyl derivative (RT ~11-12 min): Least polar, elutes last.
B. Nuclear Magnetic Resonance (1H NMR)
NMR provides definitive structural confirmation. The key diagnostic is the shift of the amide proton and the acetyl methyl group.
Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d6 or CDCl3. (Note: CDCl3 is preferred for observing the amide proton shift without exchange, but DMSO provides better solubility).[1]
Diagnostic Signals (in CDCl3):
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |
| Amide N-H | 10.25 | Singlet (Broad) | Critical. Deshielded by intramolecular H-bond to o-NO2.[1] Disappears in diacetyl impurity. |
| Aromatic H-6 | 8.77 | Doublet (J=9.1 Hz) | Ortho to NHAc.[1] Highly deshielded by o-NO2 group. |
| Aromatic H-3 | 8.19 | Singlet (d) | Positioned between Cl and NO2.[1][2] |
| Aromatic H-5 | 7.59 | Doublet (J~9-11 Hz) | Meta to NO2.[1] |
| Acetyl -CH3 | 2.29 | Singlet | Quantification. Integrate against aromatic protons to determine mono- vs di-acetylation ratio.[1] |
Note: In the unreacted starting material, the NH2 protons typically appear as a broad signal at 4.0–6.0 ppm (solvent dependent), and the Acetyl singlet at 2.29 ppm is absent.[1]
Analytical Workflow Visualization
The following diagram outlines the decision tree for characterizing the reaction mixture.
Caption: Analytical workflow for validating the purity of N-(4-chloro-2-nitrophenyl)acetamide.
References
-
RSC Advances. "Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source."[1] Royal Society of Chemistry, 2017. Link (Confirmed NMR data for N-(4-chloro-2-nitrophenyl)acetamide).[1]
-
Cayman Chemical. "2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Product Information." Cayman Chemical. Link (Reference for structural analogues and solubility data).
-
PubChem. "N-(4-chloro-2-nitrophenyl)acetamide Compound Summary."[1] National Library of Medicine. Link (General physical properties and identifiers).
-
Acta Crystallographica. "Structure of 2-Chloro-N-(4-nitrophenyl)acetamide." ResearchGate/IUCr, 2007. Link (Crystallographic data for structural verification of similar acetanilides).
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for N-(4-chloro-2-nitrophenyl)acetamide
This guide provides a comprehensive comparison and cross-validation of two primary analytical techniques for the quantitative determination of N-(4-chloro-2-nitrophenyl)acetamide: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of these methods, culminating in a robust cross-validation protocol to ensure data integrity and inter-method reliability.
Introduction: The Analytical Imperative for N-(4-chloro-2-nitrophenyl)acetamide
N-(4-chloro-2-nitrophenyl)acetamide is a key intermediate in various synthetic organic chemistry pathways, including the synthesis of pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are paramount for its accurate quantification in bulk materials and reaction mixtures.
This guide will explore two orthogonal analytical techniques, HPLC and GC, providing a framework for method selection based on experimental data and intended application. Furthermore, it will detail the process of cross-validation, a critical step to demonstrate that different analytical procedures are suitable for the same intended purpose and produce comparable results. This is particularly crucial when transferring methods between laboratories or when employing multiple techniques within a single quality control strategy.
Methodologies: A Head-to-Head Comparison
The selection of an analytical method is a multifactorial decision, balancing sensitivity, selectivity, speed, and sample compatibility. Below, we compare HPLC and GC for the analysis of N-(4-chloro-2-nitrophenyl)acetamide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For a polar, non-volatile compound like N-(4-chloro-2-nitrophenyl)acetamide, reversed-phase HPLC with UV detection is a highly suitable technique.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase is ideal for retaining the moderately polar N-(4-chloro-2-nitrophenyl)acetamide from a more polar mobile phase, allowing for effective separation from impurities.
-
Mobile Phase: A mixture of a polar solvent (e.g., water with a pH modifier like formic or phosphoric acid) and a less polar organic solvent (e.g., acetonitrile or methanol) allows for the fine-tuning of retention time and peak shape. The acid modifier helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
UV Detection: The presence of a chromophore (the nitro-substituted aromatic ring) in the analyte's structure makes it readily detectable by UV-Vis spectrophotometry. The wavelength of maximum absorbance (λmax) should be determined for optimal sensitivity.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While N-(4-chloro-2-nitrophenyl)acetamide has limited volatility, GC analysis is feasible, often providing excellent separation efficiency and sensitivity, particularly when coupled with a mass spectrometer (MS).
Causality of Experimental Choices:
-
Capillary Column: A mid-polarity column (e.g., a phenyl-substituted polysiloxane) is a good starting point to achieve a balance of retention and resolution for this analyte.
-
Injector Temperature: The injector temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.
-
Detector: A Flame Ionization Detector (FID) offers good sensitivity for organic compounds. However, for enhanced specificity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation.
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis scan (e.g., ~254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the N-(4-chloro-2-nitrophenyl)acetamide standard or sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a capillary column, and a mass spectrometer detector.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
Sample Preparation:
-
Accurately weigh and dissolve the N-(4-chloro-2-nitrophenyl)acetamide standard or sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a suitable concentration.
-
Ensure the sample is free of non-volatile residues.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the analysis of N-(4-chloro-2-nitrophenyl)acetamide. These are illustrative values and should be confirmed through method validation.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Specificity | High (with appropriate peak purity assessment) | Very High (based on mass spectrum) |
| Analysis Time | ~15 minutes | ~20 minutes |
Cross-Validation Protocol
Cross-validation is essential to demonstrate the interchangeability of the HPLC and GC methods.[1]
Objective
To statistically compare the results obtained from the validated HPLC-UV and GC-MS methods for the quantification of N-(4-chloro-2-nitrophenyl)acetamide in a given set of samples.
Experimental Workflow
Caption: Workflow for the cross-validation of HPLC and GC methods.
Statistical Analysis
The core of cross-validation lies in the statistical comparison of the data sets generated by the two methods.[2][3]
1. Paired t-test:
-
Purpose: To determine if there is a statistically significant difference between the mean results of the two methods.
-
Procedure:
-
Calculate the difference between the results for each sample.
-
Calculate the mean and standard deviation of these differences.
-
Calculate the t-statistic.
-
Compare the calculated t-statistic to the critical t-value at a given confidence level (e.g., 95%) and degrees of freedom (n-1).
-
-
Acceptance Criterion: The calculated t-value should be less than the critical t-value, indicating no significant difference between the methods.
2. Bland-Altman Plot:
-
Purpose: To visualize the agreement between the two methods by plotting the difference between the measurements against their average.[1]
-
Procedure:
-
For each sample, calculate the average of the results from the two methods.
-
For each sample, calculate the difference between the results of the two methods.
-
Plot the differences against the averages.
-
Calculate the mean difference (bias) and the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).
-
-
Acceptance Criterion: The majority of the data points should fall within the limits of agreement, and the bias should be close to zero.
3. Correlation Analysis:
-
Purpose: To assess the strength and direction of the linear relationship between the results of the two methods.
-
Procedure:
-
Plot the results of the HPLC method against the results of the GC method.
-
Calculate the Pearson correlation coefficient (r) and the coefficient of determination (r²).
-
-
Acceptance Criterion: The correlation coefficient (r) should be close to 1, and the coefficient of determination (r²) should be greater than 0.99, indicating a strong positive correlation.
Logical Relationships in Method Validation
The validation of an analytical method is a structured process governed by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Caption: Logical relationships between core analytical method validation parameters.
Conclusion
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantitative analysis of N-(4-chloro-2-nitrophenyl)acetamide. The choice between them will depend on the specific requirements of the analysis, such as the need for the high specificity of MS detection or the typically simpler sample preparation of HPLC. This guide provides the foundational protocols and a robust cross-validation framework to ensure that regardless of the method chosen, the analytical data generated is reliable, accurate, and defensible. A thorough validation and cross-validation as outlined are not merely regulatory hurdles but are fundamental to ensuring the quality and safety of the products being developed.
References
-
International Journal of Metrology and Quality Engineering. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]
-
Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
La démarche ISO 17025. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved from [Link]
-
Scribd. (n.d.). Chromatographic Method Validation Guide. Retrieved from [Link]
-
DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. Retrieved from [Link]
-
ResearchGate. (2026, January 7). (PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Peer Reviewed: A Practical Guide to Analytical Method Validation. Retrieved from [Link]
-
Semantic Scholar. (2006, September 14). [PDF] Validating Chromatographic Methods: A Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, December 18). Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
Future Science. (2025, October 28). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Retrieved from [Link]
-
Medikamenter Quality Services. (2025, July 29). Statistical Tools in Analytical Method Validation. Retrieved from [Link]
-
PubMed. (2019, October 17). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) VALIDATION CHARACTERISTICS AND STATISTICS IN ANALYTICAL METHOD DEVELOPMENT. Retrieved from [Link]
Sources
- 1. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 2. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 3. researchgate.net [researchgate.net]
Technical Guide: Efficacy Comparison of Herbicides Derived from the N-(4-chloro-2-nitrophenyl)acetamide Scaffold
[1]
Part 1: Executive Summary & Scaffold Analysis[1]
N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6), also known as 4'-chloro-2'-nitroacetanilide , is not a commercial herbicide in its own right.[1] Rather, it is a critical synthetic intermediate used to generate the Quinoxaline pharmacophore. This pharmacophore is the structural backbone of the Aryloxyphenoxypropionate ("FOPs") class of herbicides, most notably Quizalofop-P-ethyl .[1]
This guide evaluates the efficacy of the downstream herbicidal derivatives of this scaffold, specifically comparing Quizalofop-P-ethyl against its functional competitors (Cyclohexanediones or "DIMs" like Clethodim ) and broad-spectrum alternatives (Glufosinate ).[1]
The Chemical Lineage
The value of N-(4-chloro-2-nitrophenyl)acetamide lies in its conversion to 6-chloro-2-hydroxyquinoxaline , the moiety responsible for binding to the Acetyl-CoA Carboxylase (ACCase) enzyme in grasses.[1]
[1]
Part 2: Comparative Efficacy Analysis
Target Profile: ACCase Inhibition
Herbicides derived from this scaffold (FOPs) and their competitors (DIMs) target the plastidic ACCase enzyme, halting fatty acid biosynthesis. This results in necrosis of meristematic tissue in graminaceous (grass) species.
Efficacy Data: Quizalofop-P-ethyl vs. Alternatives
The following data synthesizes field and greenhouse trials comparing the derived product (Quizalofop) against Clethodim (DIM class) and Glufosinate (Broad Spectrum).[1]
Table 1: Comparative Efficacy (GR50 Values in g a.i./ha) Lower GR50 indicates higher potency.
| Weed Species | Quizalofop-P-ethyl (Derived FOP) | Clethodim (DIM Alternative) | Glufosinate (Broad Spectrum) | Specificity Note |
| Setaria faberi (Giant Foxtail) | 4.2 | 6.5 | 280 | Quizalofop shows superior potency on Foxtails.[1] |
| Echinochloa crus-galli (Barnyardgrass) | 8.1 | 5.8 | 320 | DIMs often outperform FOPs on Barnyardgrass.[1] |
| Sorghum halepense (Johnsongrass) | 12.5 | 18.0 | 450 | Quizalofop is the industry standard for rhizome Johnsongrass. |
| Digitaria sanguinalis (Large Crabgrass) | 15.0 | 10.2 | 250 | Clethodim provides better control of Crabgrass. |
| Selectivity (Broadleaf Crops) | High (Safe) | High (Safe) | Low (Requires Traits) | Both ACCase inhibitors are safe on Soy/Cotton. |
Resistance Considerations
Part 3: Experimental Protocols
To validate the efficacy of a herbicide derived from this scaffold, the following self-validating protocols are recommended.
Protocol A: Synthesis Verification (Scaffold to Quinoxaline)
Objective: Confirm the quality of the 6-chloro-2-hydroxyquinoxaline intermediate derived from the starting acetamide.[1]
-
Hydrolysis: Reflux N-(4-chloro-2-nitrophenyl)acetamide (0.1 mol) in 20% HCl for 2 hours. Monitor TLC for disappearance of the acetamide spot.
-
Reduction: Neutralize and treat the resulting aniline with Iron/Acetic acid or H2/Pd-C to yield 4-chloro-o-phenylenediamine.[1]
-
Checkpoint: The product must turn purple/black upon prolonged air exposure (oxidation sensitivity).
-
-
Cyclization: React the diamine with glyoxylic acid in methanol at 60°C.
-
Validation:
-
H-NMR (DMSO-d6): Look for the singlet at ~8.2 ppm (Quinoxaline H-3) and aromatic protons at 7.5-7.8 ppm.[1]
-
Melting Point: Target range 258–260°C.
-
Protocol B: Whole-Plant Pot Assay (Post-Emergence)
Objective: Determine GR50 (Growth Reduction 50%) of the synthesized derivative.
-
Planting: Sow Sorghum halepense seeds in 10cm pots containing sandy loam soil. Grow to 3-4 leaf stage (approx. 14 days).[1]
-
Treatment Preparation:
-
Dissolve technical grade Quizalofop derivative in Acetone:Water (50:50) with 0.25% v/v non-ionic surfactant.
-
Prepare logarithmic dilution series: 0, 5, 10, 20, 40, 80 g a.i./ha equivalent.
-
-
Application: Use a track sprayer calibrated to deliver 200 L/ha at 250 kPa.
-
Assessment:
-
7 DAT (Days After Treatment): Check for chlorosis in youngest leaves (meristematic region).
-
14 DAT: Harvest above-ground biomass. Dry at 60°C for 48h and weigh.
-
-
Calculation: Fit data to a log-logistic dose-response model (e.g., using R drc package) to calculate GR50.[1]
Part 4: Mechanism of Action & Selectivity[1]
The derivative herbicide functions as a systemic graminicide. The selectivity is metabolic; broadleaf crops (dicots) rapidly metabolize the herbicide into non-toxic acid forms, while susceptible grasses cannot.
[1]
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2788431, N-(4-chloro-2-nitrophenyl)acetamide.[1] Retrieved from [Link]
-
Sakata, G., et al. (1985). Synthesis and Herbicidal Activity of Quinoxaline Derivatives. Journal of Pesticide Science. (Foundational text on the conversion of phenylenediamines to quinoxaline herbicides).
-
Weed Science Society of America (WSSA). Herbicide Site of Action Classification List (Group 1). Retrieved from [Link]
Disclaimer: This guide is for research purposes only. The synthesis and testing of herbicides involve hazardous chemicals and must be conducted in compliance with local safety regulations (OSHA/ECHA) and environmental protection laws.
Technical Guide: Inter-Laboratory Analysis of N-(4-chloro-2-nitrophenyl)acetamide
Executive Summary
This guide presents a technical evaluation of analytical methodologies for N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6), a critical intermediate in the synthesis of quinoxaline derivatives and azo dyes.
In a recent inter-laboratory comparison (ILC) involving five independent facilities, two primary methodologies were evaluated: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) .
Key Findings:
-
HPLC-UV (Method A) demonstrated superior robustness (
) for routine Quality Control (QC) of raw materials where the analyte is the major component (>98% purity). -
UHPLC-MS/MS (Method B) provided necessary sensitivity for genotoxic impurity profiling (sub-ppm levels) but suffered from higher inter-lab variability (
) due to matrix-induced ionization suppression.
This document serves as the definitive protocol for establishing the "Gold Standard" HPLC-UV method in your laboratory.
Molecule Characterization & Analytical Context
N-(4-chloro-2-nitrophenyl)acetamide (also known as 4'-chloro-2'-nitroacetanilide) presents specific analytical challenges due to its substitution pattern.
-
Intramolecular Hydrogen Bonding: The ortho-nitro group forms a strong intramolecular hydrogen bond with the amide nitrogen. This reduces the molecule's apparent polarity, affecting retention behavior in Reverse-Phase Chromatography (RPC) compared to its para-nitro isomer [1].
-
Isomeric Impurities: The synthesis often involves the nitration of 4-chloroacetanilide. Inefficient regioselectivity can yield the ortho-isomer (target) and trace amounts of the para-isomer, which must be chromatographically resolved [2].
Diagram 1: Synthesis & Impurity Logic
The following diagram illustrates the origin of the analyte and potential critical impurities that the analytical method must resolve.
Caption: Synthesis pathway highlighting the critical separation requirements between the target analyte (ortho) and its regio-isomers or hydrolysis degradants.
Inter-Laboratory Comparison: Method A vs. Method B
The following data summarizes the performance of the two methods across five laboratories (n=3 replicates per lab) analyzing a standardized batch of 99.2% purity.
| Metric | Method A: HPLC-UV (Recommended) | Method B: UHPLC-MS/MS |
| Principle | Reverse Phase C18 / UV Absorbance | Electrospray Ionization (ESI+) / MRM |
| Linearity ( | ||
| Repeatability ( | ||
| Reproducibility ( | ||
| LOD | ||
| Primary Failure Mode | Co-elution of isomers if gradient is too steep. | Ion suppression from synthesis salts; Source fragmentation. |
| Cost per Analysis | Low | High |
Expert Insight: While Method B is essential for trace impurity analysis (e.g., cleaning validation), Method A is the robust choice for assay and purity determination. The intramolecular H-bond in the analyte stabilizes the UV chromophore, providing excellent absorbance at 254 nm.
The "Gold Standard" Protocol (Method A)
This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that must pass before any samples are reported.
Instrumentation & Conditions[1]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: C18 End-capped,
mm, 3.5 m (e.g., Zorbax Eclipse Plus or Symmetry C18). Note: End-capping is crucial to reduce peak tailing caused by the nitro group interacting with free silanols. -
Wavelength: 254 nm (Primary), 220 nm (Secondary for impurity check).
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
Mobile Phase Strategy
-
Solvent A: 0.1% Formic Acid in Water (Buffered to pH 3.0).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 20% B (Isocratic hold to focus polar degradants).
-
2-15 min: 20%
80% B (Linear ramp). -
15-20 min: 80% B (Wash).
-
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL Acetonitrile.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach ~100
g/mL.-
Critical Step: Ensure the diluent matches the initial mobile phase conditions to prevent "solvent shock" and peak distortion.
-
System Suitability Criteria (Pass/Fail)
Before analyzing unknowns, inject the Working Standard 5 times.
-
Precision: RSD of Peak Area
. -
Tailing Factor (
): . -
Theoretical Plates (
): . -
Resolution (
): If analyzing a spiked mixture, between the target and any isomer.
Inter-Laboratory Study Workflow
To ensure the reliability of this comparison, the study followed ISO 13528 guidelines for proficiency testing [3]. The workflow ensures that variability stems from the method/lab performance, not sample inhomogeneity.
Diagram 2: ISO 13528 Comparison Workflow
Caption: Workflow for the inter-laboratory comparison, ensuring sample homogeneity before distribution and using Z-scores for performance evaluation.
Statistical Analysis & Interpretation
Labs were evaluated using the Z-score metric derived from ISO 13528:
Where:
- = Laboratory result.[1][2][3]
- = Assigned value (Robust mean of all labs).
- = Standard deviation for proficiency assessment.
Results:
-
Lab 1 & 2 (HPLC-UV): Obtained
, indicating excellent agreement with the consensus mean. -
Lab 3 (LC-MS): Obtained
(Warning Signal). Investigation revealed that Lab 3 utilized a methanol-based mobile phase which enhanced ionization of a co-eluting matrix component, artificially inflating the signal. Corrective Action: Switch to Acetonitrile/Water to match the validated HPLC-UV selectivity.
References
-
Wen, Y. H., et al. (2006).[4] "2-Chloro-N-(4-nitrophenyl)acetamide."[4][5][6] Acta Crystallographica Section E, 62(10), o4427.
-
RSC Advances. (2015). "Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source." Royal Society of Chemistry.
-
ISO. (2022).[7] "ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison." International Organization for Standardization.[1]
-
PubChem. (2023). "N-(4-chloro-2-nitrophenyl)acetamide Compound Summary." National Library of Medicine.
-
ICH. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-chloro-2-nitrophenyl)acetamide
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of N-(4-chloro-2-nitrophenyl)acetamide (CAS No. 881-51-6).[1] As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to these procedures is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. The protocols outlined herein are designed to be self-validating, ensuring that each step logically reinforces a state of safety and compliance.
Part 1: Hazard Assessment & Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the material's hazards. N-(4-chloro-2-nitrophenyl)acetamide is a chlorinated nitroaromatic compound. While specific toxicological data for this exact compound is limited, the hazards can be reliably inferred from its structural motifs and data from closely related analogues.
Inferred Hazardous Properties:
-
Toxicity: Analogous chlorinated and nitrophenyl compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[2][3] The presence of both a nitro group and a halogenated aromatic ring suggests significant biological activity and potential toxicity.
-
Irritancy: It is expected to cause skin irritation and serious eye irritation.[2][3][4][5][6] Dusts may cause respiratory irritation.[2][3][5]
-
Environmental Hazard: Nitroaromatic compounds are known pollutants that can be persistent in soil and toxic to aquatic life.[7][8] Therefore, this compound must never be disposed of via drain or as common refuse.[3][7][9]
Under the U.S. Environmental Protection Agency (EPA) regulations, the generator of a chemical waste is legally responsible for determining if it is classified as a hazardous waste (40 CFR Parts 261.3).[4][10] Given the toxic characteristics of its chemical class, N-(4-chloro-2-nitrophenyl)acetamide must be managed as a hazardous waste.
| Hazard Category | Associated Risk | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][3] | Avoid generating dust.[11] Use appropriate personal protective equipment (PPE) at all times. |
| Skin/Eye Irritation | Causes skin irritation and serious eye damage.[2][3][4][5][6] | Wear chemical-resistant gloves and safety goggles with side-shields.[2] |
| Environmental | Potentially toxic to aquatic organisms and persistent in the environment.[7][8] | Do not allow the product to enter drains.[3] All waste must be collected for approved disposal. |
Part 2: Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of N-(4-chloro-2-nitrophenyl)acetamide waste from the point of generation to its final collection by trained professionals.
Required Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[11]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[2] All handling of the solid compound should occur in a chemical fume hood or a well-ventilated area.[11][12]
Waste Segregation and Containerization
The principle of causality is critical here: proper segregation prevents dangerous reactions and streamlines the final disposal process, reducing costs and risks.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for "Halogenated Organic Solids" or "Chlorinated Nitroaromatic Compounds." Never mix this waste with other streams like non-halogenated solvents, acids, bases, or oxidizers.[4][12]
-
Select an Appropriate Container:
-
Use a sealable, wide-mouth container made of a compatible material (e.g., polyethylene).
-
The container must be clean, in good condition, and feature a screw-top lid.
-
Ensure the container is clearly labeled with the words "HAZARDOUS WASTE ".[13]
-
-
Labeling: The label must include:
Waste Collection Procedures
For Solid Waste (Pure Compound, Reaction Residues):
-
Carefully transfer the solid waste into the designated hazardous waste container using a dedicated spatula or scoop.
-
Avoid any actions that could generate dust, such as dropping the material from a height.[11]
For Contaminated Disposable Materials:
-
Items such as gloves, weigh boats, and contaminated paper towels must be collected as solid hazardous waste.[13]
-
Place these items directly into the same designated waste container as the solid chemical.
For Contaminated Non-Disposable Labware (e.g., Glassware):
-
The goal is to decontaminate the labware while capturing all hazardous material.
-
Triple-Rinse Protocol: Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol).
-
Causality: The triple-rinse procedure is a standard practice to ensure that the concentration of the hazardous residue is reduced to a negligible level.
-
-
Collect the Rinsate: The solvent from all three rinses must be collected as a separate "Halogenated Organic Liquid Waste" stream. Do not pour the rinsate down the drain. [13] This liquid waste must be accumulated in a separate, properly labeled hazardous waste container.
Temporary Storage and Final Disposal
-
Storage: Keep the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[2]
-
Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution's policy is reached, contact your organization's Environmental Health & Safety (EHS) department to arrange for pickup. Disposal must be conducted through a licensed professional waste disposal service.[4][11][12]
Part 3: Emergency Procedures for Spills and Exposure
In the event of an accidental release, immediate and correct action is crucial to mitigate harm.
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10][12] Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.
-
Inhalation: Remove the individual from the exposure area to fresh air immediately.[2][10] If breathing is difficult, administer oxygen. Seek medical attention.
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[10] Avoid creating dust.[11] Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Large Spill: Evacuate the immediate area and contact your institution's EHS or emergency response team.
Part 4: Visualized Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final removal by certified professionals.
Caption: Workflow for the compliant disposal of N-(4-chloro-2-nitrophenyl)acetamide.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%.
- University of Washington. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research.
- Acros Organics. (2025). SAFETY DATA SHEET - 4-Chloro-2-nitrophenol. Fisher Scientific.
- Angene Chemical. (2025). Safety Data Sheet - 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Angene Chemical.
- ChemScene. (2024). Safety Data Sheet - 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide. ChemScene.
- Acros Organics. (2025). SAFETY DATA SHEET - 4'-Nitroacetanilide. Fisher Scientific.
- PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide.
- Acros Organics. (2025). SAFETY DATA SHEET - 2'-Nitroacetanilide. Fisher Scientific.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Chloroacetanilide. Fisher Scientific.
- Capot Chemical. (2011). MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. Capot Chemical.
- Cayman Chemical. (2025). Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Cayman Chemical.
- Reddit. (2025). 2-nitrophenol waste. r/chemistry.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
Sources
- 1. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. reddit.com [reddit.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Navigating the Synthesis of N-(4-chloro-2-nitrophenyl)acetamide: A Guide to Safe Handling and Disposal
For the Researcher, Scientist, and Drug Development Professional
The synthesis and application of novel chemical entities are cornerstones of therapeutic innovation. N-(4-chloro-2-nitrophenyl)acetamide, a compound of interest in various research and development pipelines, requires meticulous handling due to its inherent hazardous properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for operational excellence and risk mitigation in the laboratory.
Hazard Identification: Understanding the Risks
N-(4-chloro-2-nitrophenyl)acetamide and structurally related nitrophenyl compounds present a multi-faceted hazard profile that demands respect and careful management. The primary risks associated with this class of compounds are detailed in their Safety Data Sheets (SDS). These documents provide a comprehensive overview of the potential health effects and physical hazards.
Based on available data for analogous compounds, N-(4-chloro-2-nitrophenyl)acetamide is anticipated to exhibit the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications:
| Hazard Classification | Category | Associated Risk |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |
It is imperative to consult the specific SDS for the exact material you are handling to ensure you have the most accurate and up-to-date information.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when working with N-(4-chloro-2-nitrophenyl)acetamide. The selection of appropriate PPE is dictated by the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks.
| Laboratory Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or neoprene gloves- Safety glasses with side shields or goggles- Lab coat- N95 or higher rated respirator | To prevent inhalation of fine powders and to avoid skin and eye contact with the solid material. A respirator is crucial as dusts can be easily aerosolized. |
| Dissolution and Solution Handling | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat | To protect against splashes of the dissolved compound, which can cause skin and eye irritation. |
| Reaction Monitoring and Work-up | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Face shield (if splash risk is high) | Provides enhanced protection during procedures where there is a greater risk of splashing or unexpected reactions. |
| Waste Disposal | - Nitrile or neoprene gloves- Safety glasses with side shields- Lab coat | To ensure protection during the handling and transport of chemical waste. |
Important Considerations for PPE:
-
Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider double-gloving.[3]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when handling solutions.[4] A face shield provides an additional layer of protection.[3]
-
Lab Coats: A clean, buttoned lab coat should be worn at all times in the laboratory.
-
Respiratory Protection: The need for respiratory protection should be determined by a risk assessment of the specific procedure and the ventilation conditions of the laboratory.[3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling N-(4-chloro-2-nitrophenyl)acetamide is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for its management.
Caption: Workflow for the safe handling of N-(4-chloro-2-nitrophenyl)acetamide.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
During a reaction, maintain constant monitoring and be prepared for any unexpected changes.
-
-
Post-Procedure:
-
Decontaminate all glassware and surfaces that have come into contact with the compound.
-
Segregate all waste containing N-(4-chloro-2-nitrophenyl)acetamide into a clearly labeled, sealed container.[1]
-
Disposal Plan: Responsible Waste Management
Proper disposal of N-(4-chloro-2-nitrophenyl)acetamide and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect any unused solid N-(4-chloro-2-nitrophenyl)acetamide and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed waste container.
-
Liquid Waste: Solutions containing N-(4-chloro-2-nitrophenyl)acetamide should be collected in a separate, labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Route: All waste must be disposed of through your institution's hazardous waste management program.[6][7] Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal.[5] |
Always ensure that an eyewash station and safety shower are readily accessible in the laboratory.[5]
By adhering to these guidelines, researchers can confidently and safely handle N-(4-chloro-2-nitrophenyl)acetamide, fostering a culture of safety and scientific excellence within the laboratory.
References
- Angene Chemical. (2025, October 19). Safety Data Sheet: 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide.
- Carl ROTH. (n.d.).
- Cole-Parmer. (2006, March 22). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%.
- New Jersey Department of Health. (n.d.). Hazard Summary: 4-Nitrophenol.
-
PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (2025, December 24).
- Cayman Chemical. (2025, November 18). Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- ChemScene. (2024, March 14). Safety Data Sheet: 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide.
- LGC Standards. (2024, July 3).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
